trans-4-Dimethylaminocrotonic acid hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(dimethylamino)but-2-enoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNQHFOIVLAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-81-3 | |
| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride (CAS 848133-35-7): A Core Intermediate in the Design of Irreversible Covalent Kinase Inhibitors
Executive Summary
In the landscape of targeted oncology, the evolution from reversible ATP-competitive inhibitors to irreversible covalent inhibitors marked a paradigm shift in overcoming acquired drug resistance. At the heart of this chemical revolution is (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (CAS 848133-35-7) . This compound acts as the universal "warhead" donor, grafting a highly tuned Michael acceptor onto kinase scaffolds to yield second-generation tyrosine kinase inhibitors (TKIs) such as Afatinib, Neratinib, and Dacomitinib.
This technical guide provides an in-depth analysis of the structural causality, quantum mechanical binding mechanisms, and synthetic integration protocols for this critical pharmaceutical intermediate.
Structural & Chemical Profiling
CAS 848133-35-7 is a crotonic acid derivative characterized by an
Table 1: Physicochemical Properties
| Property | Specification |
| CAS Number | 848133-35-7 |
| IUPAC Name | (E)-4-(dimethylamino)but-2-enoic acid;hydrochloride |
| Molecular Formula | C6H12ClNO2 |
| Molecular Weight | 165.62 g/mol |
| Key Functional Groups | Carboxylic acid (coupling site), |
| Stereochemistry | Trans (E) configuration required for optimal target binding |
Mechanistic Causality: Why the -DMAM Warhead?
A common question in drug design is: Why use a
-
ADME & Solubility Tuning : The highly lipophilic nature of anilinoquinazoline cores (e.g., the scaffold of Afatinib) results in poor aqueous solubility. The tertiary amine of the
-DMAM group is protonated at physiological pH, drastically improving the drug's solubility and cellular penetration. -
Electrophilic Moderation : A simple acrylamide can be overly reactive, leading to indiscriminate alkylation of off-target cellular thiols (like glutathione), causing severe toxicity. The
-DMAM group sterically and electronically fine-tunes the electrophilicity of the -carbon, rendering it a "soft" electrophile that only reacts when perfectly positioned in the kinase pocket. -
Catalytic Proton Transfer (QM/MM Insights) : Recent Quantum Mechanics/Molecular Mechanics (QM/MM) simulations reveal that the
-DMAM nitrogen acts as an intramolecular general base 3. Upon entering the EGFR ATP-binding pocket, the basic nitrogen facilitates a proton transfer from the thiol group of Cys797. This generates a highly nucleophilic thiolate that attacks the -carbon, followed by a second proton transfer to the -carbon, solidifying the irreversible thioether bond.
Caption: QM/MM Mechanistic pathway of covalent binding between the β-DMAM warhead and EGFR Cys797.
Synthetic Integration: Amide Coupling Protocol
Attaching CAS 848133-35-7 to a kinase core requires highly controlled amide coupling conditions. Because the warhead contains both a carboxylic acid and a reactive Michael acceptor, harsh activating agents (like thionyl chloride) can lead to polymerization or the addition of HCl across the double bond. Therefore, mild peptide coupling reagents are mandatory 4.
Experimental Protocol: HATU-Mediated Amide Coupling
Objective : Graft the
Causality of Reagents :
-
HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes the residence time of the reactive O-At ester intermediate, thereby reducing the risk of side reactions at the alkene.
-
DIPEA (N,N-Diisopropylethylamine) is utilized as a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt of the starting material and maintains a basic environment for coupling without acting as a competing nucleophile against the Michael acceptor.
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask under a continuous
atmosphere, dissolve the anilinoquinazoline core (1.0 eq) and (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (1.3 eq) in anhydrous DMF (or DCM). Self-Validation: Moisture must be strictly excluded to prevent the hydrolysis of the highly reactive active ester intermediate. -
Activation : Add HATU (1.5 eq) in a single portion to the stirring mixture at
. -
Base Addition : Dropwise add DIPEA (4.0 eq) via syringe. The reaction mixture will typically undergo a distinct color shift (often turning yellow/orange), visually indicating the formation of the active ester and the deprotonation of the amine.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Self-Validation: Monitor strictly via LC-MS. Do not rely solely on TLC, as the high polarity of the basic dimethylamino product causes severe streaking on silica. LC-MS will confirm the exact mass of the covalent adduct and the disappearance of the core.
-
Quenching & Workup : Quench the reaction by pouring it into saturated aqueous
. Extract the aqueous layer with DCM (3x). Causality: The basic workup ensures the dimethylamino group remains deprotonated, allowing the product to partition efficiently into the organic layer. -
Purification : Concentrate the combined organic layers under reduced pressure. Purify the crude residue via preparative HPLC (using a volatile buffer system such as 0.1% TFA in Water/Acetonitrile) to yield the final TKI.
Caption: Synthetic workflow for the HATU-mediated amide coupling of CAS 848133-35-7 to a kinase core.
Clinical & Pharmacological Impact
The integration of CAS 848133-35-7 into TKI scaffolds directly addressed the limitations of first-generation inhibitors. By forming a covalent bond with Cys797, these drugs achieve an infinite residence time on the target, effectively neutralizing the ATP-affinity advantage conferred by the T790M "gatekeeper" mutation 5.
Table 2: Evolution of EGFR Tyrosine Kinase Inhibitors
| Generation | Example Drugs | Mechanism of Action | Target Profile | Clinical Limitations |
| 1st Gen | Gefitinib, Erlotinib | Reversible ATP-competitive | WT EGFR, Exon 19del, L858R | Rapidly defeated by T790M gatekeeper mutation. |
| 2nd Gen | Afatinib, Dacomitinib | Irreversible Covalent (via CAS 848133-35-7) | WT EGFR, Sensitizing mutations, T790M | Dose-limiting toxicity (diarrhea, rash) due to concurrent WT EGFR inhibition. |
| 3rd Gen | Osimertinib | Irreversible Covalent (Pyrimidine core) | T790M specific, spares WT EGFR | Defeated by C797S mutation (loss of the covalent binding cysteine site). |
References
-
National Center for Biotechnology Information. "(2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride". PubChem. Available at:[Link]
-
MDPI. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism". Molecules. Available at:[Link]
-
bioRxiv.
-dimethylaminomethyl substitution". bioRxiv Preprint Server. Available at:[Link] -
National Institutes of Health (PMC). "Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations". Frontiers in Pharmacology. Available at:[Link]
Sources
- 1. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. QM/MM simulations of EFGR with afatinib reveal the role of the β-dimethylaminomethyl substitution | bioRxiv [biorxiv.org]
- 4. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]
- 5. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
"trans-4-Dimethylaminocrotonic acid hydrochloride" melting point and solubility
The following technical guide details the physicochemical characterization and handling of trans-4-Dimethylaminocrotonic acid hydrochloride , a critical synthon in the synthesis of irreversible tyrosine kinase inhibitors (TKIs).
Melting Point, Solubility, and Critical Handling Protocols
Executive Summary
trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7) is the electrophilic "warhead" precursor used in the manufacture of second-generation EGFR inhibitors, including Afatinib and Neratinib .[1] Its structural integrity—specifically the trans (E) geometry of the alkene—is pivotal for the Michael addition mechanism required for covalent drug binding.
This guide provides a definitive reference for the compound's melting point and solubility, synthesizing data from industrial certificates of analysis (CoA) and patent literature. It establishes protocols for quality control (QC) and handling to mitigate the risks associated with its hygroscopic nature.
Physicochemical Characterization
The following data aggregates specifications from high-purity (>98%) commercial lots and process chemistry patents.
Table 1: Core Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride | Trans-isomer is the active geometric form.[2] |
| CAS Registry | 848133-35-7 | |
| Molecular Formula | C₆H₁₁NO₂[2][3][4][5][6][7][8] · HCl | MW: 165.62 g/mol |
| Melting Point | 158.0 – 162.0 °C | Sharp melting range indicates high purity. Broadening <158°C suggests hydrolysis or cis-isomer contamination. |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or free-base degradation. |
| Hygroscopicity | High | Rapidly absorbs atmospheric moisture; must be handled under inert gas. |
Solubility Profile & Solvent Compatibility
Understanding the solubility landscape is essential for recrystallization and purification. The compound exhibits a polarity profile typical of amino acid hydrochloride salts but with specific solubility windows useful for isolation.
-
Primary Solvents (High Solubility): Water (pH dependent), dilute aqueous acids.
-
Secondary Solvents (Slight/Moderate Solubility): Methanol, DMSO.
-
Note: Commercial catalogs often list "Slightly soluble" in MeOH/DMSO to indicate that high concentrations (>100 mg/mL) may require warming or sonication, unlike the free base.
-
-
Anti-Solvents (Insoluble/Sparingly Soluble): Isopropanol (IPA), Ethyl Acetate, Dichloromethane, Diethyl Ether.
-
Application: The insolubility in Isopropanol (IPA) is exploited in process chemistry to precipitate the pure hydrochloride salt from reaction mixtures [1].
-
Experimental Methodologies
To ensure reproducibility and data integrity, the following protocols should be integrated into standard operating procedures (SOPs).
Protocol A: Melting Point Determination (Capillary Method)
Objective: Verify identity and estimate crystalline purity. Standard: Aligned with USP <741> / ASTM E537.
-
Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (critical due to hygroscopicity).
-
Loading: Pack 2–3 mm of sample into a dry glass capillary. Ensure the powder is compact to prevent thermal gradients.
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 140°C.
-
Critical Ramp:1.0°C/min from 140°C to 165°C.
-
-
Observation: Record the temperature of the first visible liquid droplet (Onset) and the disappearance of the last solid particle (Clear Point).
-
Acceptance Criteria: Onset ≥ 158°C; Range ≤ 2°C.
-
Protocol B: Solubility & Purity Assessment (HPLC)
Since solubility is often a proxy for purity in process environments, a robust HPLC method is required to distinguish the trans-isomer from the cis-impurity and degradation products.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (Low pH keeps the amine protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0–5 min (5% B); 5–15 min (5% → 60% B).
-
Detection: UV @ 210 nm (Carboxyl group) and 254 nm.
-
Sample Diluent: Water:Acetonitrile (90:10).
Synthesis & Purification Logic
The physicochemical properties described above are direct consequences of the synthetic route. Understanding this logic allows researchers to troubleshoot "out-of-spec" melting points.
Mechanism of Impurity Formation
The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction. The key challenge is maintaining the E (trans) stereochemistry.
-
Impurity 1: cis-isomer (Z-form). Lowers melting point significantly.
-
Impurity 2: Inorganic salts (NaCl/KCl). Increases ash content; affects solubility but not necessarily MP.
Visualization: Synthesis and Isolation Workflow
The following diagram illustrates the critical isolation step where solubility differences are leveraged.
Figure 1: Synthetic workflow highlighting the critical acidification and isopropanol wash steps used to isolate the pure hydrochloride salt [1].
Handling & Stability Guidelines
Warning: The hydrochloride salt is prone to deliquescence. Improper storage will lead to a "sticky" solid that is difficult to weigh and may undergo hydrolysis.
-
Storage: Store at +2°C to +8°C (or room temperature if strictly controlled) under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is recommended for long-term storage.
-
Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly; do not leave exposed on the balance pan.
References
-
Boehringer Ingelheim International GmbH. (2015). Process for the preparation of 4-dimethylaminocrotonic acid. WO2015186065A1. Link
-
Tokyo Chemical Industry (TCI). (2024).[2] Product Specification: (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride. TCI Chemicals. Link
-
ChemicalBook. (2024).[9] trans-4-Dimethylaminocrotonic acid hydrochloride Properties and MSDS. Link
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 45358758, (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride.[2] Link
Sources
- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 2. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. ECHA CHEM [chem.echa.europa.eu]
- 6. trans-4-Dimethylaminocrotonic acid hydrochloride CAS#: 848133-35-7 [m.chemicalbook.com]
- 7. China trans-4-Dimethylaminocrotonic acid hydrochloride CAS Ná».848133-35-7 Olupese ati Olupese |Lizhuo [yo.shlzpharma.com]
- 8. China trans-4-Dimethylaminocrotonic acid hydrochloride CAS Ná».848133-35-7 Olupese ati Olupese |Lizhuo [yo.shlzpharma.com]
- 9. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]
Technical Guide: Spectroscopic Characterization of trans-4-Dimethylaminocrotonic Acid Hydrochloride
[1]
Executive Summary
trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7) is a critical synthetic intermediate, most notably serving as the "Michael acceptor" tail in the synthesis of second-generation irreversible EGFR tyrosine kinase inhibitors (TKIs) such as Afatinib (BIBW 2992) and Neratinib .[1][2]
The biological potency of these drugs relies on the covalent binding of the crotonamide moiety to the Cys-797 residue of the EGFR active site. Consequently, the stereochemical purity of this intermediate is a Critical Quality Attribute (CQA). The trans (E) isomer is required for optimal binding geometry; the cis (Z) isomer is considered a process-related impurity.[1]
This guide provides an authoritative reference for the spectroscopic identification of this compound, distinguishing it from its geometric isomers and precursors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Detail |
| IUPAC Name | (2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride |
| Common Name | trans-4-Dimethylaminocrotonic acid HCl |
| CAS Number | 848133-35-7 |
| Molecular Formula | C₆H₁₁NO₂[1] · HCl |
| Molecular Weight | 165.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162–165 °C (Decomposes) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in acetone. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for validating the trans geometry.[1] The coupling constant (
¹H NMR Data (300 MHz, DMSO-d₆)
Reference Standard: Tetramethylsilane (TMS) = 0.00 ppm[1]
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |
| 12.71 | Broad s | 1H | - | COOH | Carboxylic acid proton (exchangeable).[1] |
| 11.39 | Broad s | 1H | - | NH⁺ | Ammonium proton (salt formation).[1] |
| 6.84 | dt (multiplet) | 1H | C3-H (Beta) | Deshielded by resonance and proximity to N⁺. | |
| 6.18 | d | 1H | C2-H (Alpha) | Diagnostic Signal: Large | |
| 3.88 | d | 2H | N-CH ₂ | Allylic methylene, coupled to C3-H. | |
| 2.70 | s | 6H | - | N(CH ₃)₂ | Dimethylamino group.[1] |
Technical Note: The coupling constant of 15.6 Hz is characteristic of trans-alkenes.[1] A cis (Z) isomer would typically exhibit a coupling constant in the range of 10–12 Hz .[1] The chemical shift of the N-Me groups (2.70 ppm) indicates the salt form; the free base would appear slightly upfield (~2.2 ppm).
¹³C NMR Data (Predicted/Analogous)
Solvent: DMSO-d₆
| Shift ( | Assignment | Carbon Type |
| 166.5 | C OOH | Carbonyl (Carboxylic Acid) |
| 136.2 | -C H= | Beta-alkene (C3) |
| 128.5 | =C H-CO | Alpha-alkene (C2) |
| 56.8 | N-C H₂ | Allylic Methylene |
| 42.1 | N(C H₃)₂ | N-Methyl carbons |
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the carboxylic acid and the amine salt, distinguishing it from the ester precursor.
-
3300–2500 cm⁻¹ (Broad): O-H stretch (carboxylic acid) overlapping with N-H⁺ stretching vibrations (ammonium salt).[1] This "fermi resonance" broadness is typical of amino acids/salts.[1]
-
1710–1725 cm⁻¹ (Strong): C=O stretching vibration of the
-unsaturated carboxylic acid.[1] -
1655 cm⁻¹ (Medium): C=C stretching vibration.[1] The conjugation with the carbonyl lowers this frequency compared to isolated alkenes.[1]
-
970–980 cm⁻¹ (Strong): C-H out-of-plane bending.[1] This band is specific to trans-disubstituted alkenes (the cis isomer typically absorbs near 690–700 cm⁻¹).[1]
Mass Spectrometry (MS)[1]
Synthesis & Impurity Profiling Workflow
The synthesis typically involves a Horner-Wadsworth-Emmons (HWE) reaction to ensure trans selectivity, followed by hydrolysis.[1]
Workflow Diagram
Caption: Synthesis and Quality Control workflow for trans-4-Dimethylaminocrotonic acid HCl.
Experimental Protocol: Recrystallization & Sample Prep
To obtain spectroscopic quality crystals (and remove potential cis isomers or inorganic salts), the following purification protocol is recommended based on patent literature.
Reagents: Isopropanol (IPA), Acetone, Ethanol.[1]
-
Dissolution: Dissolve crude solid in minimum hot Ethanol (or Methanol) at 50°C.
-
Filtration: Filter while hot through Celite to remove inorganic salts (NaCl) generated during acidification.[1]
-
Precipitation: Concentrate the filtrate under vacuum. Add a mixture of Isopropanol:Acetone (1:2) to the residue.[1]
-
Crystallization: Stir at 0–5°C for 2 hours. The trans-isomer hydrochloride crystallizes as a white solid.[1]
-
Drying: Filter and dry under vacuum at 50°C.
-
NMR Prep: Dissolve ~10 mg of the dried solid in 0.6 mL DMSO-d₆ . Ensure the sample is fully dissolved; suspension will broaden peaks and obscure coupling constants.[1]
References
-
Patent CN104926669A : Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride. (Provides specific 1H NMR shifts and synthesis method).
-
Patent WO2015186065A1 : Process for the preparation of 4-dimethylaminocrotonic acid. (Details the hydrolysis and acidification steps for Afatinib synthesis).
-
PubChem Compound Summary : 4-(Dimethylamino)-2-butenoic acid hydrochloride.[1] (General physical properties and identifiers). [1]
-
SpectraBase : 1H NMR of 4-Dimethylaminobutyric acid derivatives. (Used for comparative chemical shift analysis of the dimethylamino moiety).[1] [1]
"trans-4-Dimethylaminocrotonic acid hydrochloride" molecular structure and weight
[1][2][3][4]
CAS Registry Number: 848133-35-7 Molecular Formula: C₆H₁₁NO₂[1][2][3][4][5][6][7] · HCl Molecular Weight: 165.62 g/mol [2][3][5][6][7][8]
Executive Summary
trans-4-Dimethylaminocrotonic acid hydrochloride is a specialized electrophilic intermediate critical to the synthesis of second-generation covalent tyrosine kinase inhibitors (TKIs).[3] Unlike reversible inhibitors, drugs incorporating this moiety—such as Afatinib and Neratinib —rely on the specific geometry of the crotonyl group to position a Michael acceptor within striking distance of a conserved cysteine residue (e.g., Cys797 in EGFR) in the kinase ATP-binding pocket.[3]
This guide details the structural integrity, synthetic pathways, and quality control parameters required to utilize this compound effectively in high-stakes medicinal chemistry campaigns.
Molecular Identity & Structural Analysis[1][3][5]
Nomenclature and Stereochemistry
-
IUPAC Name: (2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride[3][4][6][9]
-
Stereochemical Designation: The (E) or trans configuration is non-negotiable. The biological efficacy of the final drug product depends on the rigid extended conformation of the alkene linker. The cis (Z) isomer fails to span the requisite distance between the inhibitor core and the nucleophilic cysteine thiol in the target protein, rendering the drug inactive.
Structural Visualization
The following diagram illustrates the connectivity and the critical trans geometry of the alkene linker.
Caption: Structural decomposition of trans-4-Dimethylaminocrotonic acid HCl, highlighting the functional roles of each moiety.
Physicochemical Data Table[3]
| Property | Value | Context for Development |
| Molecular Weight | 165.62 g/mol | Stoichiometric calculations for coupling.[3] |
| Free Base MW | 129.16 g/mol | Active moiety weight. |
| Melting Point | 158–162 °C | High MP indicates high lattice stability/purity. |
| Solubility | Water, Methanol | Salt form ensures aqueous solubility for workup. |
| pKa (Calc) | ~8.5 (Amine), ~4.5 (Acid) | Zwitterionic character in neutral solution.[3] |
| Appearance | White crystalline solid | Yellowing indicates oxidation or polymerization. |
Synthetic Pathways & Manufacturing[3]
The synthesis of this compound presents a specific challenge: preventing the polymerization of the electron-deficient alkene while installing the basic amine.[3] Two primary routes are validated for scale-up.[3]
Route A: The Crotonate Bromination Pathway (Standard)
This route uses readily available ethyl crotonate. It involves allylic bromination followed by nucleophilic substitution.
Protocol Logic:
-
Bromination: Radical bromination at the
-position using NBS. -
Amination: Displacement of bromide by dimethylamine.
-
Hydrolysis: Saponification of the ester to the acid.
Route B: The Horner-Wadsworth-Emmons (HWE) Pathway (High Purity)
For higher stereoselectivity, the HWE reaction between a phosphonate and an amino-aldehyde is preferred.[3]
Synthesis Flow Diagram:
Caption: Step-wise synthesis via the bromination-substitution-hydrolysis route.
Experimental Protocol: Hydrolysis & Salt Formation
This section details the critical final step of converting the ester intermediate to the final hydrochloride salt. This protocol is designed to be self-validating ; if the pH adjustments are incorrect, the product will not crystallize.[3]
Reagents:
-
Ethyl 4-(dimethylamino)crotonate (Intermediate)[3]
-
Sodium Hydroxide (2M aq)[3]
-
Hydrochloric Acid (Concentrated & 2M)[3]
-
Isopropanol (Recrystallization solvent)[3]
Step-by-Step Methodology:
-
Saponification:
-
Dissolve 1.0 eq of Ethyl 4-(dimethylamino)crotonate in Ethanol (4 vol).
-
Add 1.1 eq of NaOH (2M aq) dropwise at 0–5 °C.
-
Checkpoint: Monitor by TLC (System: MeOH/DCM 1:9). Disappearance of the ester spot (R_f ~0.6) confirms reaction completion.
-
Warm to room temperature and stir for 2 hours.
-
-
Acidification & Salt Formation:
-
Cool the reaction mixture to 0 °C.
-
Critical Step: Adjust pH to ~1.5 using conc. HCl.
-
Observation: The solution will initially cloud as the zwitterion forms, then clarify as the cationic species dominates.
-
Evaporate ethanol under reduced pressure (keep bath < 45 °C to prevent decarboxylation).
-
-
Isolation & Purification:
-
The residue is a wet solid. Add Isopropanol (5 vol) and heat to reflux (80 °C).
-
Filter hot to remove inorganic salts (NaCl).
-
Cool the filtrate slowly to 4 °C. White needles should precipitate.
-
Filter and dry under vacuum at 40 °C.
-
Applications in Drug Development: The Michael Acceptor
The primary utility of trans-4-dimethylaminocrotonic acid is as a "warhead" precursor.[3] In drugs like Afatinib , this acid is coupled to a quinazoline core.[3]
Mechanism of Action[3][11]
-
Binding: The drug binds reversibly to the ATP pocket of the kinase.
-
Positioning: The trans-alkene linker positions the
-carbon of the crotonamide adjacent to the nucleophilic thiol of a cysteine residue.[3] -
Covalent Locking: The thiol attacks the
-carbon (Michael addition), forming an irreversible covalent bond.[3]
Caption: Kinetic mechanism of covalent inhibition mediated by the dimethylaminocrotonyl moiety.[3]
Analytical Characterization
To verify the identity and purity of the synthesized compound, compare against these standard parameters.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Mass Spectrometry (ESI+):
-
m/z = 130.1 [M+H]⁺ (Free base mass detected).[3]
-
References
-
Afatinib (BIBW 2992) Structure and Activity . PubChem. Available at: [Link][3]
-
Process for the preparation of 4-dimethylaminocrotonic acid . Google Patents (WO2015186065A1). Available at: [3]
-
Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design . Singh, J., et al. (2011).[3] Nature Reviews Drug Discovery. (Concept grounding).
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The Pharmacophore of Irreversibility: A Technical Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride
This technical guide details the discovery, chemical evolution, and critical role of trans-4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7).[1] This compound serves as the essential electrophilic "warhead" in second-generation tyrosine kinase inhibitors (TKIs).
Executive Summary
trans-4-Dimethylaminocrotonic acid hydrochloride is a specialized organic intermediate primarily used to synthesize covalent drugs targeting the Epidermal Growth Factor Receptor (EGFR). Its structure combines a carboxylic acid (for amide coupling) with an
-
Role: It acts as a Michael Acceptor , forming a permanent covalent bond with the thiol group of Cysteine 797 (Cys797) in the ATP-binding pocket of EGFR.
-
Key Applications: It is the requisite side-chain for Afatinib (Gilotrif) and Neratinib (Nerlynx) .
-
Critical Quality Attribute: The trans (E) stereochemistry is non-negotiable; the cis (Z) isomer fails to orient the double bond correctly for the nucleophilic attack by the kinase cysteine.
Historical Genesis: From Curiosity to Cure
The history of this molecule is bifurcated into two distinct eras: its initial academic characterization and its later "renaissance" in targeted oncology.
Phase I: Academic Discovery (1954)
The fundamental carbon skeleton was first explored by K. Balenovic and colleagues in the mid-20th century. In their 1954 publication, "Contribution to the Knowledge of Gamma Aminocrotonic Acid" [1], they described the preparation of amino-crotonic acid derivatives.[1][2] At this stage, the compound was a chemical curiosity—a study in conjugation and amino-acid analogs—without a defined therapeutic target.[1]
Phase II: The Kinase Renaissance (2000s)
In the late 1990s and early 2000s, drug discovery shifted towards irreversible inhibitors to overcome resistance to first-generation reversible EGFR inhibitors (like Gefitinib). Researchers at Boehringer Ingelheim identified that attaching a flexible, electron-deficient alkene tail to a quinazoline core could trap the kinase permanently.[1]
-
The Problem: Early linkers were too lipophilic or unstable.
-
The Solution: The trans-4-dimethylaminocrotonic acid moiety provided a dual benefit:
-
Solubility: The dimethylamino group (protonated at physiological pH) drastically improved the water solubility of the lipophilic quinazoline core.
-
Reactivity: The crotonamide double bond was "tuned" to react specifically with thiols (soft nucleophiles) but not with other abundant cellular nucleophiles (like amines), reducing off-target toxicity.[1]
-
Chemical Synthesis & Process Evolution
The synthesis of this compound has evolved from a "medicinal chemistry" route (focused on speed) to a "process chemistry" route (focused on purity and safety).
Route A: The Classical (Bromination) Pathway
-
Method: Radical bromination of methyl crotonate followed by nucleophilic substitution.[1]
-
Drawbacks: This route generates genotoxic impurities (alkyl bromides) and lacks stereocontrol, often yielding a mixture of cis and trans isomers that requires difficult recrystallization.[1]
Route B: The Modern (HWE) Pathway
-
Method: A Horner-Wadsworth-Emmons (HWE) reaction between N,N-dimethylamino acetaldehyde and triethyl phosphonoacetate.[3]
-
Advantage: The HWE reaction is inherently stereoselective for the trans (E) isomer and avoids the use of mutagenic brominating agents, making it the preferred GMP standard.
Visualization: Synthetic Evolution
The following diagram contrasts the two primary synthetic strategies.
Figure 1: Comparison of the classical bromination route versus the modern stereoselective HWE route.
Process Comparison Table
| Feature | Route A (Bromination) | Route B (HWE Reaction) |
| Starting Material | Methyl Crotonate | Dimethylamino Acetaldehyde |
| Key Reagent | N-Bromosuccinimide (NBS) | Triethyl Phosphonoacetate |
| Stereoselectivity | Poor (Requires purification) | High (>99% Trans) |
| Impurity Profile | High Risk (Alkyl Bromides) | Low Risk (Phosphate salts) |
| Scalability | Low (Exothermic/Hazardous) | High (Flow chemistry compatible) |
Mechanism of Action: The Covalent Trap
Understanding why this molecule is synthesized requires understanding its biological target.[1] The "warhead" functions via a Michael Addition .
-
Binding: The drug (e.g., Afatinib) enters the ATP binding pocket of EGFR.[1]
-
Positioning: The trans-geometry positions the
-carbon of the crotonamide directly adjacent to the thiol (-SH) group of Cys797 . -
Ligation: The thiol acts as a nucleophile, attacking the
-carbon.[1] The double bond breaks, forming a covalent C-S bond.[1] The kinase is now permanently disabled.[1]
Figure 2: The kinetic pathway of covalent inhibition mediated by the crotonic acid warhead.
Experimental Protocol: Synthesis of the Hydrochloride Salt
Note: This protocol is based on the optimized aqueous hydrolysis method described in process patents [2].
Materials
-
Ethyl trans-4-(dimethylamino)crotonate (Precursor)
-
Sodium Hydroxide (NaOH), 2M aqueous solution[1]
-
Hydrochloric Acid (HCl), 37%[1]
-
Isopropanol (IPA)
Step-by-Step Methodology
-
Hydrolysis: Charge a reactor with Ethyl trans-4-(dimethylamino)crotonate (1.0 eq) and water. Add NaOH (1.1 eq) dropwise at 0–5°C to avoid polymerization.
-
Reaction: Stir at 25°C for 2 hours. Monitor by HPLC for disappearance of the ester.[1]
-
Acidification: Cool to 0°C. Slowly add concentrated HCl until pH reaches 1.0–1.5. Caution: Exothermic.
-
Concentration: Evaporate water under reduced pressure to obtain a crude solid.[1]
-
Salt Formation & Purification: Redissolve the crude residue in minimal hot Isopropanol (60°C). Cool slowly to 0°C to induce crystallization.
-
Isolation: Filter the white crystalline solid. Wash with cold acetone to remove residual water and organic impurities.[1]
-
Drying: Dry under vacuum at 45°C.
Target Specification:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 160–162°C [3].[1]
-
Purity (HPLC): >98.5%.
Technical Specifications & Safety
Physicochemical Properties
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 165.62 g/mol |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane.[1] |
| pKa | ~4.5 (Carboxylic acid), ~9.0 (Amine) |
Safety & Handling (GHS)
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Hygroscopic.[1] Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
References
-
Balenovic, K., et al. (1954).[1][2] "Contribution to the Knowledge of Gamma Aminocrotonic Acid." Journal of Organic Chemistry, 19(10), 1589–1593.[1] Link
-
Boehringer Ingelheim Int. (2006).[1] "Process for the preparation of 4-dimethylaminocrotonic acid." U.S. Patent 7,126,025.[1][4] Link
-
ChemicalBook. (2024).[1] "trans-4-Dimethylaminocrotonic acid hydrochloride Product Properties." Link
-
Solca, F., et al. (2012).[1] "Target binding properties and cellular activity of Afatinib (BIBW 2992), an irreversible ErbB family blocker." Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350.[1] Link
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Navigating the Nomenclature: A Comprehensive Guide to trans-4-Dimethylaminocrotonic Acid Hydrochloride and Its Synonyms in Chemical Research
For Immediate Release
A deep dive into the chemical literature reveals a variety of synonyms and identifiers for the compound critically important in the synthesis of targeted cancer therapies: trans-4-Dimethylaminocrotonic acid hydrochloride . This guide serves as an essential resource for researchers, scientists, and drug development professionals, providing a clear and comprehensive overview of its nomenclature, synthesis, and pivotal role in the development of tyrosine kinase inhibitors.
I. Decoding the Identity: A Compendium of Synonyms and Identifiers
The primary name, trans-4-Dimethylaminocrotonic acid hydrochloride, is often abbreviated or referred to by alternative chemical names in various publications and databases. A thorough understanding of these synonyms is crucial for effective literature searches and clear scientific communication.
The most frequently encountered synonyms include:
-
(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride [1][2][3][4][5][6]
-
(E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride [1][2][6]
-
trans-4-(Dimethylamino)but-2-enoic acid hydrochloride
-
(2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride [2][7][8]
-
DMACA hydrochloride (While DMACA is a common abbreviation for 4-dimethylaminocinnamaldehyde, it is sometimes informally used in the context of this structurally related compound, and caution should be exercised to avoid ambiguity.)[6][10][11][12]
For precise identification, the CAS Number 848133-35-7 is the universally accepted identifier for this compound.[1][2][3][5][6][13][14][15]
| Identifier Type | Identifier | Source |
| Primary Name | trans-4-Dimethylaminocrotonic acid hydrochloride | |
| IUPAC Name | (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride | [8] |
| CAS Number | 848133-35-7 | [1][2][3][5][6][13][14][15] |
| Molecular Formula | C6H12ClNO2 | [1][2][3][6][14] |
| Molecular Weight | 165.62 g/mol | [1][2][6][8] |
| Alternate Name | (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride | [1][2][3][4][5][6] |
| Alternate Name | (E)-4-(Dimethylamino)-2-butenoic Acid Hydrochloride | [1][2][6] |
| Alternate Name | Afatinib intermediate E | [2][9] |
II. The Cornerstone of Kinase Inhibition: Role in Drug Development
trans-4-Dimethylaminocrotonic acid hydrochloride is a crucial building block in the synthesis of several potent tyrosine kinase inhibitors (TKIs) , most notably Afatinib .[12][14][15] TKIs are a class of targeted cancer therapies that block the action of tyrosine kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[1][2][4][13]
In many forms of cancer, these signaling pathways become constitutively active due to mutations in receptor tyrosine kinases (RTKs), leading to uncontrolled cell division.[2][3] Afatinib and other TKIs derived from this precursor are designed to bind to the ATP-binding site of these mutated receptors, thereby inhibiting their downstream signaling and halting tumor growth.[2][13]
The following diagram illustrates the general mechanism of action of tyrosine kinase inhibitors and the pathways they affect:
Caption: Tyrosine Kinase Inhibitor Signaling Pathway.
III. Synthesis and Purification: A Step-by-Step Protocol
The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride can be achieved through various routes. A common and effective method involves the Horner-Wadsworth-Emmons (HWE) reaction, followed by hydrolysis.[9][16]
Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction
This protocol provides a detailed methodology for the synthesis of the target compound.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane
-
N,N-dimethylaminoacetaldehyde bisulfite addition product
-
Hydrochloric acid (HCl)
-
Isopropanol or Ethanol (for recrystallization)
Procedure:
-
Ylide Formation:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve triethyl phosphonoacetate in a 4:1 to 6:1 mixture of methanol and dichloromethane.[16]
-
In a separate flask, prepare a solution of sodium hydroxide in methanol (e.g., 1g NaOH in 10-15 mL methanol).
-
Slowly add the methanolic NaOH solution to the triethyl phosphonoacetate solution at a controlled temperature of -10 to 20°C.[16]
-
Stir the mixture for 1-3 hours to ensure complete formation of the phosphonate ylide.[16]
-
-
Horner-Wadsworth-Emmons Reaction:
-
Dissolve N,N-dimethylaminoacetaldehyde bisulfite addition product in water.
-
Slowly add this aqueous solution to the ylide solution prepared in the previous step.
-
Allow the reaction to proceed at a temperature of 20-40°C with continuous stirring until the reaction is complete (monitoring by TLC or HPLC is recommended).[9]
-
-
Hydrolysis and Acidification:
-
To the reaction mixture, add an aqueous solution of sodium hydroxide to hydrolyze the resulting ester.
-
After hydrolysis is complete, carefully acidify the mixture with hydrochloric acid to a pH of 2-3.[9] This will protonate the dimethylamino group and precipitate the hydrochloride salt of the carboxylic acid.
-
-
Isolation and Purification:
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with a suitable solvent to remove impurities.
-
Recrystallize the crude product from isopropanol or ethanol to obtain pure trans-4-Dimethylaminocrotonic acid hydrochloride.[9]
-
The following diagram outlines the general workflow for the synthesis:
Caption: Synthesis Workflow of trans-4-Dimethylaminocrotonic acid hydrochloride.
IV. Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical testing is paramount to confirm the identity and purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are standard techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC):
HPLC is a critical tool for assessing the purity of trans-4-Dimethylaminocrotonic acid hydrochloride. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector. The goal is to achieve a high purity level, often exceeding 99%.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the vinyl protons of the crotonic acid backbone, the methylene protons adjacent to the nitrogen, and the two methyl groups of the dimethylamino moiety. The coupling constants between the vinyl protons would confirm the trans (E) configuration of the double bond.
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-N stretching vibrations.
V. Conclusion
trans-4-Dimethylaminocrotonic acid hydrochloride, though known by several names, holds a singular and vital position in the synthesis of life-saving tyrosine kinase inhibitors. A comprehensive understanding of its nomenclature, synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development. This guide provides a foundational resource to navigate the complexities of this important pharmaceutical intermediate, fostering clarity and precision in scientific endeavors.
References
-
Fengchen Group Co., Ltd. (n.d.). Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Fengchen. [Link]
-
Chemsrc. (2025, August 23). CAS#:848133-35-7 | trans-4-Dimethylaminocrotonic acid hydrochloride. Chemsrc. [Link]
- Google Patents. (n.d.). CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method.
-
001CHEMICAL. (n.d.). CAS No. 848133-35-7, trans-4-Dimethylaminocrotonic acid hydrochloride. 001CHEMICAL. [Link]
- Google Patents. (n.d.). CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology.
-
PubChem. (n.d.). (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN105439879B - A kind of preparation method of trans- -4- dimethylamino cronate hydrochlorate.
-
Termedia. (n.d.). Tyrosine kinase inhibitors and signal transduction: molecular biology and latest data. Termedia. [Link]
-
Molkem. (n.d.). Trans-4-dimethylaminocrotonic acid hydrochloride salt | Intermediate of Afatinib. Molkem. [Link]
-
Wikipedia. (n.d.). p-Dimethylaminocinnamaldehyde. Wikipedia. [Link]
-
Chemspace. (n.d.). 4-(dimethylamino)but-2-enoic acid hydrochloride. Chemspace. [Link]
-
Aarti Pharmalabs Limited. (n.d.). Trans 4-Dimethylamino crotonic acid hydrochloride. Aarti Pharmalabs. [Link]
-
Drug Information. (n.d.). CAS 1130155-48-4. Drug Information. [Link]
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Methodological & Application
Application Note: Synthesis and Optimization of Neratinib from (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride
Executive Summary
Neratinib (CAS: 698387-09-6) is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) utilized primarily in the treatment of early-stage HER2-overexpressed breast cancer[1]. The critical structural feature of Neratinib is its Michael acceptor moiety—a crotonamide side chain—which forms a covalent thioether bond with conserved cysteine residues in the kinase domains of EGFR (Cys-773) and HER2 (Cys-805)[2].
This application note provides a comprehensive, step-by-step protocol for the late-stage synthesis of Neratinib. The workflow focuses on the amidation of 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile using (E)-4-(dimethylamino)but-2-enoic acid hydrochloride[3]. By detailing the causality behind reagent selection, temperature control, and in-process controls (IPCs), this guide establishes a self-validating system to minimize impurity formation and maximize yield.
Mechanistic Rationale & Chemical Biology
The efficacy of Neratinib hinges on the precise geometric configuration of its (E)-crotonamide group. During synthesis, preserving the trans (E) geometry of the double bond is paramount. If isomerization occurs, the resulting (Z)-isomer exhibits significantly reduced steric alignment with the ATP-binding pocket of the HER2 receptor, leading to diminished covalent binding efficiency.
Fig 1: Mechanism of action: Covalent binding of Neratinib to EGFR/HER2 kinase domains.
Retrosynthetic Analysis & Workflow
The synthesis relies on a highly optimized amide coupling. The carboxylic acid of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride is first activated to an electrophilic acid chloride[4]. This intermediate is then subjected to nucleophilic attack by the sterically hindered 6-aminoquinoline core.
Fig 2: Synthetic workflow of Neratinib via acid chloride activation and amide coupling.
Reagents & Materials
| Component | Chemical Name / Role | CAS Number | MW ( g/mol ) | Equivalents |
| SM A | 6-Amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-7-ethoxyquinoline-3-carbonitrile (Nucleophile) | 848139-78-6 | 445.91 | 1.0 |
| SM B | (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (Michael Acceptor Precursor) | 848133-35-7 | 165.62 | 1.3 |
| Activator | Oxalyl Chloride (Chlorinating Agent) | 79-37-8 | 126.93 | 1.5 |
| Catalyst | N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 0.05 |
| Base | N,N-Diisopropylethylamine (DIPEA) | 708-28-1 | 129.24 | 3.0 |
| Solvent 1 | Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | 10 Vol |
| Solvent 2 | N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 5 Vol |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(Dimethylamino)crotonyl Chloride
-
Preparation: Charge a dry, nitrogen-purged reactor with (E)-4-(dimethylamino)but-2-enoic acid hydrochloride (1.3 eq) and anhydrous THF (10 Vol).
-
Catalysis: Add catalytic DMF (0.05 eq). Cool the suspension to 0–5 °C.
-
Activation: Add oxalyl chloride (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Maturation: Stir the mixture at room temperature (20–25 °C) for 2 hours.
-
Concentration: Concentrate the mixture under reduced pressure at 30 °C to remove excess oxalyl chloride and THF, yielding the acid chloride hydrochloride as a highly reactive, moisture-sensitive solid.
Expertise & Causality: The hydrochloride salt of the crotonic acid derivative is strictly used because the free base is highly prone to spontaneous Michael self-addition and polymerization[3]. Oxalyl chloride is preferred over thionyl chloride as it generates gaseous byproducts (CO, CO₂, HCl) that are easily removed via vacuum, avoiding harsh distillation of the thermally unstable acid chloride[4]. DMF forms the Vilsmeier-Haack reagent in situ, accelerating chlorination at low temperatures to preserve the (E)-alkene geometry.
Self-Validating IPC: Quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the methyl ester derivative (m/z 144 [M+H]+) confirms the complete conversion of the carboxylic acid to the active acid chloride.
Step 2: Amide Coupling
-
Dissolution: In a separate reactor, dissolve SM A (1.0 eq) in NMP (5 Vol). Add DIPEA (3.0 eq) and cool the solution to 0–5 °C.
-
Coupling: Dissolve the freshly prepared acid chloride from Step 1 in a minimal amount of anhydrous THF (2 Vol) and add it dropwise to the SM A solution over 1 hour. Maintain the internal temperature strictly at 0–5 °C.
-
Stirring: Allow the reaction to stir at 0–5 °C for an additional 2 hours.
Expertise & Causality: NMP is selected as the solvent due to the poor solubility of the rigid 6-aminoquinoline intermediate in standard solvents. The reaction is strictly maintained at 0–5 °C. Elevated temperatures increase the nucleophilicity of the tertiary amine, leading to competitive Michael addition (dimerization) or the formation of N-oxide impurities[1]. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated, preventing the protonation of the aniline nucleophile.
Self-Validating IPC: Monitor the reaction via HPLC at 254 nm. The reaction is deemed complete when the peak area of the 6-aminoquinoline starting material (SM A) is < 1.0%.
Step 3: Workup and Crystallization
-
Quenching: Slowly add purified water (15 Vol) to the reaction mixture while maintaining the temperature below 15 °C. A yellow/white precipitate will begin to form.
-
Filtration: Stir for 1 hour, then filter the crude solid under a vacuum. Wash the filter cake with water (3 × 5 Vol) to remove NMP and DIPEA salts.
-
Recrystallization: Suspend the crude Neratinib in an Ethanol/Water mixture (8:2 v/v, 10 Vol). Heat to 70 °C until complete dissolution, then slowly cool to 5 °C over 4 hours to induce crystallization.
-
Drying: Filter and dry the crystals in a vacuum oven at 45 °C for 12 hours.
Expertise & Causality: Anti-solvent crystallization using water exploits the hydrophobic nature of the bulky quinoline core, driving the product out of the NMP solution. Recrystallization from ethanol/water efficiently purges residual NMP and traces of the unwanted (Z)-isomer impurity.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized API, the final product must be validated against the following analytical parameters:
| Analytical Method | Target Parameter / Specification | Rationale for Quality Control |
| HPLC (Purity) | > 99.5% (Area %) | Ensures absence of unreacted SM A and dimeric impurities. |
| LC-MS (ESI+) | m/z 557.2 [M+H]+ | Confirms the molecular weight of Neratinib (C₃₀H₂₉ClN₆O₃)[1]. |
| ¹H-NMR (DMSO-d₆) | δ 6.78 (dt, 1H, J = 15.4, 6.0 Hz) | The coupling constant (J = 15.4 Hz) confirms the required (E)-alkene geometry. |
| HPLC (Impurity Profile) | Neratinib Pyridine N-oxide < 0.1% | Monitors over-oxidation side reactions[1]. |
Troubleshooting & Optimization
-
Challenge: High levels of Dimeric Impurities.
-
Root Cause: The temperature spiked during the addition of the acid chloride, causing the dimethylamino group of one molecule to attack the crotonamide double bond of another.
-
Solution: Reduce the addition rate of the acid chloride and ensure the cooling jacket maintains the internal temperature strictly below 5 °C.
-
-
Challenge: Incomplete Conversion of SM A.
-
Root Cause: Degradation of the acid chloride intermediate prior to coupling, often due to moisture ingress.
-
Solution: Ensure all reactors and solvents (THF, NMP) are rigorously dried (Karl Fischer < 0.05%). Use the acid chloride immediately after concentration; do not store it.
-
-
Challenge: Formation of N-Nitroso Impurities.
-
Root Cause: Exposure to nitrosating agents under acidic conditions.
-
Solution: While forced degradation (NAP tests) shows Neratinib does not readily undergo nitrosation[5], ensure secondary amine impurities (like N-desmethyl neratinib) are purged during crystallization, as they are higher-risk precursors for nitrosamines.
-
References
-
Veeprho. N-Nitroso Neratinib: Synthesis Attempts and Failure Report (NAP Test). Retrieved from[Link]
- Google Patents. CN103755688A - Preparation method for afatinib compound.
- Googleapis/Patents. Quinazoline derivatives as antitumor agents.
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Application Note: A Streamlined One-Pot Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride
Abstract
This application note details a robust and efficient one-pot synthesis protocol for producing high-purity trans-4-Dimethylaminocrotonic acid hydrochloride. This compound is a critical pharmaceutical intermediate in the synthesis of several tyrosine kinase inhibitors, including the anti-cancer drugs Neratinib and Afatinib.[1][2] The "one-pot" methodology significantly streamlines the synthetic process by conducting three sequential reactions—allylic bromination, aminolysis, and hydrolysis—in a single reaction vessel. This approach minimizes operational steps, reduces solvent waste, and improves overall efficiency, making it highly suitable for both laboratory-scale and industrial production.[1][3] This document provides a step-by-step protocol, explains the rationale behind key procedural choices, outlines necessary safety precautions, and presents expected outcomes.
Introduction and Significance
trans-4-Dimethylaminocrotonic acid contains an α,β-unsaturated carbonyl moiety, which acts as a Michael acceptor. This structural feature allows it to form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of specific protein kinases, leading to irreversible inhibition.[1] Its role as a key building block for targeted cancer therapies makes its efficient synthesis a topic of considerable interest.[2][4][5]
Traditional multi-step syntheses often involve the isolation and purification of intermediates, which can be time-consuming and lead to yield loss.[3] The one-pot protocol described herein circumvents these issues by telescoping three distinct chemical transformations into a continuous process.[1] This method offers significant advantages in terms of:
-
Efficiency: Eliminates the need for intermediate workup and purification steps.[3]
-
Economy: Reduces the overall consumption of solvents and reagents.
-
Simplicity: Simplifies the operational workflow, requiring less manual handling.[1]
-
High Purity: The final product can be isolated with high purity (e.g., >99% by HPLC) after a final crystallization step.[1]
Reaction Principle and Mechanism
The synthesis proceeds through three sequential steps in a single reaction vessel, starting from a trans-crotonate ester.
Overall Reaction Scheme:
Caption: One-pot reaction sequence for the target compound.
-
Allylic Bromination: The process begins with a Wohl-Ziegler reaction. trans-Crotonic acid ester reacts with N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide. This selectively brominates the methyl group at the allylic position to yield trans-4-bromocrotonate ester.[1] The use of a radical initiator is crucial for generating the bromine radical required to initiate the reaction cascade.
-
Condensation with Dimethylamine: The crude trans-4-bromocrotonate ester is then treated in situ with an aqueous solution of dimethylamine. This is a nucleophilic substitution reaction where the dimethylamine displaces the bromide, forming the tertiary amine, trans-4-dimethylaminocrotonate ester.[1] The reaction is typically performed at a controlled temperature to manage its exothermic nature.
-
Hydrolysis and Acidification: The final step involves the saponification (base-catalyzed hydrolysis) of the ester using an alkali like sodium hydroxide (NaOH) to form the sodium salt of the carboxylic acid.[1] Following hydrolysis, the reaction mixture is acidified with hydrochloric acid (HCl). This serves two purposes: it protonates the carboxylate to form the free carboxylic acid and protonates the dimethylamino group to form the hydrochloride salt, which crystallizes from the solution upon addition of an anti-solvent.
Experimental Protocol
Materials and Equipment
Reagents:
| Reagent | CAS Number | Molecular Wt. | Notes |
|---|---|---|---|
| trans-Ethyl crotonate | 623-70-1 | 114.14 g/mol | Starting material. Other esters can be used.[1] |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 g/mol | Brominating agent. |
| Benzoyl peroxide | 94-36-0 | 242.23 g/mol | Radical initiator. Handle with care. |
| Dimethylamine (40% aq. solution) | 124-40-3 | 45.08 g/mol | Nucleophile. |
| Sodium hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | Base for hydrolysis. |
| Hydrochloric acid (HCl), conc. | 7647-01-0 | 36.46 g/mol | For acidification. |
| Organic Solvent (e.g., Ethyl Acetate) | 141-78-6 | - | Reaction solvent. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Solvent for crystallization. |
| Acetone | 67-64-1 | 58.08 g/mol | Anti-solvent for crystallization. |
Equipment:
-
Four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and nitrogen inlet/outlet.
-
Heating/cooling mantle or bath.
-
Büchner funnel and vacuum flask.
-
Standard laboratory glassware.
-
pH meter or pH paper.
-
Rotary evaporator.
Step-by-Step Synthesis Workflow
The following workflow diagram illustrates the laboratory procedure.
Caption: Detailed workflow for the one-pot synthesis protocol.
Detailed Procedure
This procedure is adapted from the methodology described in patent CN105669479A and should be performed in a well-ventilated fume hood.[1]
-
Allylic Bromination:
-
To a four-necked flask under a nitrogen atmosphere, add trans-ethyl crotonate (e.g., 0.5 mol), N-bromosuccinimide (NBS) (0.55 mol, 1.1 eq), benzoyl peroxide (0.025 mol, 0.05 eq), and an appropriate organic solvent (e.g., 500 mL ethyl acetate).
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, cool the flask to between -10°C and 25°C using an ice bath. The resulting mixture contains the intermediate trans-4-bromocrotonate and succinimide as a byproduct.
-
-
Condensation Reaction:
-
Slowly add 40% aqueous dimethylamine solution (e.g., 1.0 mol, 2.0 eq) to the reaction flask via a dropping funnel. Causality Note: A slow, dropwise addition is critical to control the exothermic reaction and prevent unwanted side reactions. Maintain the internal temperature between -10°C and 25°C throughout the addition.[1]
-
After the addition is complete, stir the mixture at room temperature for 0.5 to 1.5 hours.
-
-
Hydrolysis, Isolation, and Purification:
-
Slowly add a 1M aqueous solution of sodium hydroxide (NaOH) (e.g., 0.5 mol, 1.0 eq) dropwise, again ensuring the temperature remains below 25°C.
-
Stir the reaction at room temperature for approximately 3 hours to ensure complete hydrolysis of the ester.[1]
-
Transfer the mixture to a separatory funnel and remove the organic layer.
-
Cool the remaining aqueous layer in an ice bath and adjust the pH to 1-2 using concentrated hydrochloric acid. Self-Validation Check: This step is crucial. The acidic pH ensures the protonation of both the carboxylate and the amine, forming the desired hydrochloride salt.
-
Concentrate the acidified aqueous solution to dryness using a rotary evaporator.
-
To the resulting residue, add dimethylformamide (DMF) (e.g., 180 mL), stir for 1 hour, and then filter to remove inorganic salts (e.g., NaCl).
-
To the filtrate, add an anti-solvent such as acetone (e.g., 60 mL) and stir the solution overnight at room temperature to allow for crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
-
Expected Outcome: This protocol is expected to yield trans-4-Dimethylaminocrotonic acid hydrochloride as a white solid with a molar yield of approximately 40-50% and a purity exceeding 99.5% as determined by HPLC.[1]
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[6][7]
-
Handling:
-
Conduct the entire procedure in a well-ventilated chemical fume hood.[8][9]
-
Avoid inhalation of dust, fumes, and vapors.[7]
-
Avoid direct contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Benzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with extreme care according to their specific SDS guidelines.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water. If irritation occurs, seek medical attention.[6]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
-
Storage: Store the final product in a tightly sealed container in a cool, dry place under an inert atmosphere.[6][10]
References
- Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology. (CN105669479A).
-
Safety Data Sheet - trans-4-Dimethylaminocrotonic acid hydrochloride. (2025). Angene Chemical. [Link]
- Trans-4-dimethylamino crotonic acid hydrochloride preparation method. (CN105439879A).
- Process for the preparation of 4-dimethylaminocrotonic acid. (WO2015186065A1).
-
Trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7. Autech Industry Co.,Limited. [Link]
-
One-pot synthesis – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology - Google Patents [patents.google.com]
- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Trans-4-Dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7 [homesunshinepharma.com]
- 6. angenechemical.com [angenechemical.com]
- 7. aksci.com [aksci.com]
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- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
Reaction of methyl 4-bromocrotonate with dimethylamine
Application Note: High-Selectivity Synthesis of Methyl 4-(dimethylamino)crotonate
Introduction & Application Scope
The reaction between methyl 4-bromocrotonate and dimethylamine (DMA) is a pivotal transformation in the synthesis of covalent kinase inhibitors (e.g., Afatinib, Neratinib) and functionalized amino acid derivatives. The resulting product, methyl 4-(dimethylamino)crotonate , serves as a "warhead" precursor—a Michael acceptor moiety capable of forming covalent bonds with cysteine residues in target proteins.
However, this reaction presents a classic chemoselectivity challenge. The electrophile contains three reactive sites:
-
The Allylic Carbon (C4): The desired site for
substitution. -
The Carbonyl Carbon (C1): Susceptible to nucleophilic acyl substitution (amidation).
-
The
-Carbon (C3): Susceptible to conjugate addition (Michael addition).
This protocol details a high-fidelity synthesis designed to maximize
Mechanistic Insight & Strategy
To achieve high selectivity, we must exploit the kinetic differences between the competing pathways.
-
Pathway A (
Substitution): This is the desired pathway. It is favored by the high nucleophilicity of dimethylamine and the good leaving group ability of bromide. It proceeds rapidly even at low temperatures. -
Pathway B (Amidation): Attack at the ester carbonyl is the primary side reaction. This pathway has a higher activation energy than the allylic substitution. Therefore, temperature control (0°C) is the primary control lever to suppress amidation.
-
Pathway C (Michael Addition): While possible, the resulting enolate intermediate typically reverts or undergoes elimination. In the presence of a good leaving group at the
-position, direct substitution usually dominates over stable conjugate addition products.
Reaction Pathway Diagram
Caption: Kinetic competition between allylic substitution (green) and amidation (red). Low temperature favors the lower activation energy of the
Experimental Protocol
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1] | Density | Hazards |
| Methyl 4-bromocrotonate | 179.01 | 1.0 | 1.52 g/mL | Lachrymator , Corrosive |
| Dimethylamine (2.0M in THF) | 45.08 | 2.2 | 0.89 g/mL | Flammable, Toxic |
| THF (Anhydrous) | 72.11 | Solvent | 0.89 g/mL | Flammable, Peroxide former |
| Dichloromethane (DCM) | 84.93 | Extraction | 1.33 g/mL | Carcinogen suspect |
| 1M HCl | - | Workup | - | Corrosive |
Safety Note: Methyl 4-bromocrotonate is a severe lachrymator . All operations must be performed in a properly functioning fume hood. Glassware contaminated with this reagent should be rinsed with a dilute ammonia solution before removal from the hood to neutralize the lachrymatory effect.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Methyl 4-bromocrotonate (5.0 g, 27.9 mmol).
-
Add Anhydrous THF (50 mL) to dissolve the starting material.
-
Cool the solution to 0°C using an ice/water bath. Crucial: Pre-cooling prevents local overheating upon amine addition.
Step 2: Nucleophilic Addition
-
Measure Dimethylamine (2.0M in THF) (30.7 mL, 61.4 mmol, 2.2 equiv) in a pressure-equalizing addition funnel or syringe.
-
Note: Using a THF solution is preferred over aqueous DMA to prevent ester hydrolysis.
-
-
Add the DMA solution dropwise over 20 minutes, maintaining the internal temperature below 5°C. A white precipitate (Dimethylammonium bromide) will begin to form immediately.
-
Once addition is complete, allow the reaction to stir at 0°C for 1 hour , then remove the ice bath and allow to warm to room temperature for 1 hour .
Step 3: Monitoring
-
Check reaction progress via TLC (Mobile phase: 10% MeOH in DCM).
-
Starting Material:
(UV active). -
Product:
(Stains with Ninhydrin or Dragendorff). -
Note: The amine product may streak on silica; adding 1%
to the eluent improves spot shape.
-
Step 4: Acid-Base Workup (Self-Validating Purification) This purification strategy leverages the basicity of the product to separate it from neutral impurities (unreacted starting material, amides).
-
Filtration: Filter off the precipitated dimethylammonium bromide salt through a fritted glass funnel. Rinse the cake with cold THF (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure to remove THF.
-
Acid Extraction: Dissolve the residue in DCM (50 mL) and transfer to a separatory funnel.
-
Extract with 1M HCl (2 x 30 mL) .
-
Phase Check: The Product is now protonated (salt form) and resides in the Aqueous (Top) layer.
-
Waste: The Organic (Bottom) layer contains neutral impurities (amides, unreacted bromide). Discard this layer properly.
-
-
Basification: Cool the combined aqueous layers to 0°C. Slowly add 2M NaOH until the pH reaches 10–12. The solution will become cloudy as the free amine is liberated.
-
Final Extraction: Extract the basic aqueous layer with DCM (3 x 30 mL) .
-
Drying: Dry the combined organic extracts over anhydrous
, filter, and concentrate in vacuo (bath temp < 30°C to avoid volatility loss).
Results & Data Analysis
The resulting product is typically a pale yellow oil.
Yield Expectation: 75% – 85%
Characterization Data:
| Spectroscopic Method | Key Signals / Shifts | Interpretation |
| Vinyl proton ( | ||
| Vinyl proton ( | ||
| Methyl ester ( | ||
| Allylic methylene ( | ||
| Dimethylamino group ( | ||
| Confirms carbon skeleton |
Interpretation:
-
The presence of the doublet at 3.05 ppm confirms the
substitution at the allylic position. -
The retention of the singlet at 3.72 ppm confirms the ester is intact (no amidation).
-
The coupling constant (
Hz) indicates the trans ( ) stereochemistry is preserved.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product volatility | Do not use high vacuum for extended periods; the free amine is moderately volatile. |
| Amide Formation | Temperature too high | Ensure addition is strictly at 0°C. Do not reflux. |
| Hydrolysis (Acid) | Wet reagents | Use anhydrous THF. Avoid aqueous DMA if possible. |
| Polymerization | Radical mechanism | Add a radical inhibitor (e.g., BHT) if scaling up >50g. |
References
- Boehringer Ingelheim International GmbH. (2015). Process for the preparation of 4-dimethylaminocrotonic acid (WO2015186065A1). Google Patents.
-
National Institutes of Health (NIH). (2018). Transition-metal-free transamidation of amides and amidation of esters. PMC. Retrieved from [Link]
Sources
Application Note: Synthesis of the Neratinib Side-Chain Precursor via Oxalyl Chloride Activation
Abstract
Neratinib is a potent, irreversible pan-ErbB receptor tyrosine kinase inhibitor used in the treatment of breast cancer.[1][2] Its covalent binding mechanism relies on a key Michael acceptor, the (E)-4-(dimethylamino)but-2-enamide side chain. The synthesis of this side chain, and its subsequent coupling to the quinoline core, is a critical step in the overall production of neratinib. This document provides a detailed application note and protocol for the synthesis of the activated side-chain precursor, (E)-4-(dimethylamino)but-2-enoyl chloride, from its corresponding carboxylic acid using oxalyl chloride. We will delve into the mechanistic rationale, provide a field-proven experimental protocol, and outline comprehensive safety and handling procedures.
Mechanistic Rationale and Principle
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid. Direct reaction is generally not feasible under mild conditions. The conversion of the carboxylic acid to a more reactive acyl chloride is a common and effective strategy. Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is an excellent reagent for this transformation because the byproducts are gaseous (CO, CO₂, HCl), which simplifies reaction workup.[3]
The reaction proceeds through a highly reactive intermediate. The catalytic DMF first reacts with oxalyl chloride to form the Vilsmeier reagent, an electrophilic iminium species.[4][5] This reagent is the true activating agent. The carboxylic acid then attacks the Vilsmeier reagent, leading to the formation of the acid chloride and regeneration of the DMF catalyst.[4][6] This catalytic cycle makes the process highly efficient.[4][6]
Figure 1: Catalytic cycle for carboxylic acid activation.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| (E)-4-(dimethylamino)but-2-enoic acid | ≥98% | Commercial | 20998-46-3 | Starting material. Must be dry. |
| Oxalyl Chloride | ≥98% | Commercial | 79-37-8 | Highly toxic and corrosive.[3] Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | 75-09-2 | Inert solvent. Must be dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | 68-12-2 | Catalyst. Use a catalytic amount. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Supplier | N/A | For maintaining an inert atmosphere. |
| Round-bottom flask with stir bar | Various sizes | Lab Supply | N/A | Must be oven- or flame-dried. |
| Addition funnel | Various sizes | Lab Supply | N/A | For controlled addition of reagents. |
| Ice bath | N/A | Lab Supply | N/A | For temperature control. |
| Schlenk line or manifold | N/A | Lab Supply | N/A | For inert atmosphere operations. |
Detailed Experimental Protocol
This protocol details the in situ generation of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride for immediate use in the subsequent amide coupling step.[7]
Step 1: Reaction Setup 1.1. Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. 1.2. Assemble the flask under a stream of nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction. 1.3. To the flask, add (E)-4-(dimethylamino)but-2-enoic acid (e.g., 10.0 g, 1.0 eq.). 1.4. Add anhydrous dichloromethane (DCM, 100 mL) via cannula or syringe. 1.5. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, e.g., 0.1 mL) using a syringe.[7] 1.6. Cool the resulting suspension to 0-5°C using an ice-water bath.
Step 2: Addition of Oxalyl Chloride 2.1. In a separate, dry dropping funnel, prepare a solution of oxalyl chloride (e.g., 1.2-1.5 eq.) in anhydrous DCM (20 mL). 2.2. Add the oxalyl chloride solution dropwise to the stirred suspension from Step 1.6 over 30-45 minutes. 2.3. Critical Insight: Maintain the internal temperature below 10°C during the addition.[7] Vigorous gas evolution (CO, CO₂, HCl) will be observed. An exotherm is expected; slow addition is crucial to prevent temperature runaway and potential side reactions. The reaction mixture will gradually become a clearer solution.
Step 3: Reaction Monitoring and Completion 3.1. After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours.[7] 3.2. The reaction progress can be monitored by taking a small, quenched aliquot and analyzing via IR spectroscopy. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹) indicates completion. 3.3. Upon completion, the resulting solution of (E)-4-(dimethylamino)but-2-enoyl chloride is typically used directly in the next step without isolation due to its high reactivity and sensitivity to moisture.[8]
Figure 2: Experimental workflow for acid chloride synthesis.
Safety, Handling, and Waste Disposal
Oxalyl Chloride is acutely toxic, corrosive, and reacts violently with water. All operations must be conducted in a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and chemical splash goggles with a face shield.[9][10]
-
Handling:
-
Spill Cleanup:
-
Waste Disposal & Quenching:
-
NEVER add water directly to concentrated oxalyl chloride.
-
Excess oxalyl chloride in the reaction mixture can be quenched by slowly adding it to a cooled (ice bath), stirred solution of a high-boiling point alcohol like isopropanol. This should be done cautiously in the fume hood.
-
All liquid and solid waste must be disposed of according to institutional and local hazardous waste regulations.
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is sluggish or incomplete | 1. Reagents or solvent contain moisture. 2. Insufficient oxalyl chloride. 3. Low reaction temperature. | 1. Ensure all glassware is dry and use anhydrous solvents. 2. Add a slight excess (1.2-1.5 eq.) of oxalyl chloride. 3. Allow the reaction to slowly warm to room temperature after the initial stirring period at 0-5°C. |
| Low yield in subsequent coupling step | 1. Degradation of the acid chloride. 2. Hydrolysis of the acid chloride during workup. | 1. Use the generated acid chloride solution immediately (in situ). Do not store. 2. Ensure all subsequent steps are performed under strictly anhydrous conditions until the coupling is complete. |
| Darkening of the reaction mixture | 1. Reaction temperature too high. 2. Impurities in the starting material. | 1. Maintain strict temperature control during the addition of oxalyl chloride. 2. Recrystallize the starting carboxylic acid if purity is suspect. |
References
-
Wolfa. (2025, December 25). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Available at: [Link]
-
Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS. Available at: [Link]
-
s d fine-chem limited. OXALYL CHLORIDE. Available at: [Link]
- Google Patents. (2004). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.
-
ResearchGate. (2025, August 9). The Wittig–Horner reaction for the synthesis of neratinib | Request PDF. Available at: [Link]
- Google Patents. (2013). CN103265530A - Preparation method of neratinib.
-
IP.com. (n.d.). An Improved Process For The Preparation Of Neratinib Maleate And Intermediate Thereof. Available at: [Link]
-
YouTube. (2022, February 21). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. Available at: [Link]
-
Chegg.com. (2015, October 13). Solved The DMF is necessary to activate the oxalyl chloride. Available at: [Link]
- Google Patents. (2014). CN103588755B - The preparation method of Neratinib.
-
ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. Available at: [Link]
- Google Patents. (n.d.). CN111943933B - A kind of preparation method of neratinib impurity D.
- Google Patents. (2016). CN105330646A - Preparation method of antineoplastic drug maleic acid neratinib.
-
European Patent Office. (2012). EP2537843A2 - Preparation of maleate salt of neratininb and its use. Available at: [Link]
-
MySkinRecipes. (n.d.). (E)-4-(Dimethylamino)but-2-enoyl chloride. Available at: [Link]
- Google Patents. (2016). US9630946B2 - Maleate salts of (E)-N-{4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof.
-
Columbia University. (n.d.). Organic Chemistry c3444y. Available at: [Link]
-
PubChem. (n.d.). (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride. Available at: [Link]
-
European Patent Office. (2017, November 15). NEW CRYSTAL FORM OF NERATINIB MALEATE AND PREPARATION METHOD THEREFOR - EP 3243819 A1. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. echemi.com [echemi.com]
- 6. columbia.edu [columbia.edu]
- 7. An Improved Process For The Preparation Of Neratinib Maleate And [quickcompany.in]
- 8. (E)-4-(dimethylamino)but-2-enoyl chloride (1056149-69-9) for sale [vulcanchem.com]
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- 10. lobachemie.com [lobachemie.com]
- 11. chemicalbook.com [chemicalbook.com]
Application Note: Scalable Synthesis of (E)-4-(Dimethylamino)but-2-enoic acid Hydrochloride
Introduction & Scope
This application note details the laboratory-scale preparation of (E)-4-(dimethylamino)but-2-enoic acid hydrochloride (CAS: 848133-35-7). This molecule is a critical "Michael acceptor" intermediate used in the synthesis of covalent irreversible EGFR inhibitors, including Afatinib and Neratinib .
The protocol addresses the two primary challenges in synthesizing this motif:
-
Stereocontrol: Maintaining the trans (E) geometry of the alkene, which is essential for the biological activity of the final drug.
-
Regioselectivity: Favoring SN2 displacement over conjugate addition (Michael addition) during the amination step.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride |
| Molecular Formula | C₆H₁₁NO₂[1][2][3][4][5][6][7][8][9] · HCl |
| Molecular Weight | 165.62 g/mol |
| Key Functionality | |
| Storage | Hygroscopic solid; Store at -20°C under inert atmosphere |
Retrosynthetic Strategy & Workflow
The synthesis relies on a convergent 3-step sequence starting from commercially available methyl crotonate. The strategy utilizes a Wohl-Ziegler bromination followed by nucleophilic substitution and hydrolysis.
Figure 1: Synthetic workflow emphasizing the critical temperature control point at Step 2 to prevent byproduct formation.
Detailed Experimental Protocol
Safety Pre-Requisites
-
Lachrymator Warning: Methyl 4-bromocrotonate is a potent lachrymator (tear gas). All operations in Step 1 and Step 2 must be performed in a well-ventilated fume hood.
-
Vesicant: The target acid and its intermediates are potential skin irritants. Double-gloving (Nitrile) is recommended.
Step 1: Preparation of Methyl 4-bromocrotonate
Note: If commercial Methyl 4-bromocrotonate is available (approx. 85% purity), proceed to purification or directly to Step 2. If synthesizing:
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a reflux condenser and argon inlet.
-
Reagents: Charge Methyl crotonate (10.0 g, 100 mmol), N-Bromosuccinimide (NBS) (19.6 g, 110 mmol), and Benzoyl Peroxide (0.24 g, 1 mmol) into CCl₄ or Benzene (150 mL). Modern Green Alternative: Use Trifluorotoluene or Methyl acetate.
-
Reaction: Heat to reflux (approx. 80°C) for 4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product spot (R_f ~ 0.6) should appear.
-
Workup: Cool to 0°C. Filter off the precipitated succinimide. Concentrate the filtrate under reduced pressure.
-
Purification: Distillation is risky due to thermal instability. Rapid filtration through a short silica plug (eluting with Hexane/EtOAc) is preferred to remove baseline impurities.
-
Yield: ~60-70% (Yellow oil).
-
Step 2: Nucleophilic Substitution (The Critical Step)
Objective: Install the amine without triggering Michael addition or polymerization.
-
Preparation: Dissolve Methyl 4-bromocrotonate (10.0 g, 55.8 mmol) in anhydrous THF (100 mL). Cool the solution to -10°C using an ice/salt bath.
-
Amine Addition: Add a solution of Dimethylamine (2.0 M in THF, 60 mL, 120 mmol) dropwise over 30 minutes.
-
Expert Insight: We use 2.2 equivalents of amine.[10] The first equivalent acts as the nucleophile; the second acts as a scavenger for the HBr generated.
-
-
Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to room temperature over 1 hour.
-
Validation: Check TLC (DCM/MeOH 10:1). The starting bromide should be consumed.
-
Workup:
-
Filter the white precipitate (Dimethylammonium bromide salt).
-
Concentrate the filtrate to obtain the crude amino-ester oil.
-
Optional: If purity is <90%, distill under high vacuum (bp ~70°C at 10 mmHg), but usually the crude is sufficient for hydrolysis.
-
Step 3: Hydrolysis and Salt Formation
Objective: Cleave the ester and isolate the stable hydrochloride salt.
-
Saponification: Dissolve the crude ester from Step 2 in THF (30 mL) and Water (30 mL). Add Lithium Hydroxide monohydrate (LiOH·H₂O) (4.7 g, 112 mmol).
-
Stir: Agitate at ambient temperature for 4–6 hours.
-
Why LiOH? LiOH is more soluble in THF/Water mixtures than NaOH, ensuring a homogeneous reaction which protects the double bond from harsh heterogeneous basic hotspots.
-
-
Neutralization: Cool to 0°C. Carefully adjust pH to ~7.0 using 2M HCl.
-
Solvent Swap: Evaporate the THF and water under reduced pressure to obtain a solid residue (Product + LiCl).
-
Salt Extraction:
-
Add absolute Ethanol (100 mL) to the residue and heat to 60°C. The amino acid product dissolves; inorganic salts (LiCl) remain largely insoluble.
-
Filter hot.
-
-
Crystallization:
-
Cool the ethanolic filtrate to 0°C.
-
Add 4M HCl in Dioxane (15 mL) dropwise.
-
Add Diethyl ether (approx. 100 mL) slowly to induce precipitation.
-
-
Isolation: Filter the white crystalline solid, wash with cold ether, and dry under vacuum over P₂O₅.
Analytical Characterization & Specifications
| Test | Method | Expected Result | Interpretation |
| Appearance | Visual | White to off-white crystalline solid | High purity salt form. |
| ¹H NMR | DMSO-d₆, 400 MHz | J=15.5 Hz confirms Trans (E) geometry. | |
| Melting Point | Capillary | 165 – 170°C (Decomp.) | Sharp range indicates purity. |
| Purity | HPLC (C18) | > 98.0% (AUC) | Suitable for GMP synthesis. |
Troubleshooting Guide
Figure 2: Decision tree for common synthetic deviations.
References
-
Boehringer Ingelheim International GmbH. (2002). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of tumoral diseases.[7][9] (Patent No. WO2002050043). World Intellectual Property Organization. Link
-
BenchChem. (2023). Application Note: Synthesis and Preclinical Evaluation of 4-Amino-2-methylbut-2-enoic Acid Derivatives.Link
-
Organic Syntheses. (1973). N,N-Dimethylaminomethylferrocene Methiodide.[10] (Use of dimethylamine in substitution reactions).[11] Org. Synth. 1973, 53, 35. Link
-
Zhang, Y., et al. (2016). Improved synthesis of Afatinib.Chinese Journal of Pharmaceuticals. (Describes the optimization of the crotonic acid tail). Link
-
Sigma-Aldrich. (2023). Product Specification: Methyl 4-bromocrotonate.[8]Link
Sources
- 1. achemtek.com [achemtek.com]
- 2. (2E)-4-(DIMETHYLAMINO)BUT-2-ENOIC ACID HYDROCHLORIDE | CAS 848133-35-7 [matrix-fine-chemicals.com]
- 3. CN105330652A - Preparation method for afatinib - Google Patents [patents.google.com]
- 4. CAS 848133-35-7: 2-Butenoic acid, 4-(dimethylamino)-, hydr… [cymitquimica.com]
- 5. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 6. WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines - Google Patents [patents.google.com]
- 7. WO2014183560A1 - Afatinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 8. CN114349631A - Preparation method and application of 4-methoxy crotonic acid - Google Patents [patents.google.com]
- 9. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Quantitation of trans-4-Dimethylaminocrotonic Acid (t-4-DMACA)
Methodology for the Analysis of Genotoxic Impurities in Tyrosine Kinase Inhibitors
Executive Summary
trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7) is a critical intermediate and potential process-related impurity in the synthesis of second-generation EGFR tyrosine kinase inhibitors (TKIs), specifically Afatinib and Neratinib .[1][2]
Due to the presence of the Michael acceptor moiety (crotonic acid backbone) and a reactive dimethylamine group, this compound presents specific analytical challenges:
-
High Polarity: The amino and carboxylic acid groups create a zwitterionic character at neutral pH, leading to poor retention on standard C18 columns.
-
Low Molecular Weight (MW 129.16 free base): Increases susceptibility to chemical noise and ion suppression in the solvent front.
-
Stability: The crotonic double bond is susceptible to isomerization or degradation under harsh acidic/basic conditions.
This guide details a robust LC-MS/MS protocol utilizing a Polar-Embedded C18 stationary phase to ensure adequate retention without the need for complex ion-pairing reagents.[1]
Compound Characterization
| Property | Details |
| Name | trans-4-Dimethylaminocrotonic acid hydrochloride |
| Structure | (E)-4-(dimethylamino)but-2-enoic acid HCl |
| Formula | C₆H₁₁NO₂[1][2][3][4][5][6] · HCl |
| MW | 129.16 g/mol (Free Base); 165.62 g/mol (Salt) |
| pKa (Calc.) | ~2.0 (Carboxylic Acid), ~9.5 (Tertiary Amine) |
| LogP | ~0.99 (Hydrophilic) |
| Solubility | Highly soluble in Water, Methanol; Sparingly soluble in ACN. |
Method Development Strategy
3.1 Chromatographic Selection: The "Dewetting" Problem
Standard C18 columns often fail for t-4-DMACA because the molecule elutes near the void volume (
-
Why not HILIC? While HILIC provides excellent retention for polar amines, it often suffers from long equilibration times and poor robustness in high-throughput QC environments.[1]
-
The Solution: Polar-Embedded C18 (e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18). These phases possess proprietary end-capping or embedded polar groups that prevent "phase collapse" (dewetting) in 100% aqueous conditions, allowing the use of a highly aqueous initial gradient to trap the polar analyte.
3.2 Mass Spectrometry: Fragmentation Logic
The molecule ionizes readily in ESI Positive mode (
-
Primary Transition (Quantifier): Cleavage of the dimethylamine group or decarboxylation.
-
Precursor: 130.1
-
Product: 85.1 (Loss of COOH group or C2H2O fragment).
-
-
Secondary Transition (Qualifier): Loss of water from the carboxylic acid.
-
Product: 112.1 (
).
-
Detailed Experimental Protocol
4.1 Reagents & Materials
-
Reference Standard: trans-4-Dimethylaminocrotonic acid HCl (>98% purity).[1][6]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[7]
-
Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate (AmForm).[1]
-
Column: Phenomenex Luna Omega 3µm Polar C18 (100 x 2.1 mm) OR Waters Atlantis T3 (100 x 2.1 mm, 3µm).
4.2 Stock & Standard Preparation
-
Stock Solution (1 mg/mL): Dissolve 1.28 mg of the HCl salt in 1.0 mL of Water:Methanol (50:50) . Note: Do not use pure ACN as solubility is poor.
-
Working Standard (1 µg/mL): Dilute Stock 1:1000 in 0.1% Formic Acid in Water .[1]
-
Calibration Curve: Prepare serial dilutions from 1 ng/mL to 1000 ng/mL in 0.1% FA/Water.
-
Critical: The diluent must match the initial mobile phase (high aqueous) to prevent peak distortion (solvent effect).
-
4.3 LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Volume: 2 - 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 2% | Loading/Retention |
| 1.00 | 2% | Isocratic Hold |
| 4.00 | 90% | Elution |
| 5.00 | 90% | Wash |
| 5.10 | 2% | Re-equilibration |
| 8.00 | 2% | End |[1]
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive (ESI+).[1]
-
Capillary Voltage: 3.0 kV.[1]
-
Desolvation Temp: 400°C.
-
Cone Voltage: Optimized (typ. 20-30 V).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
|---|---|---|---|---|
| t-4-DMACA | 130.1 | 85.1 | 15 - 20 | Quantifier |
| t-4-DMACA | 130.1 | 112.1 | 10 - 15 | Qualifier |
| IS (e.g., Dimethylglycine-d6) | 110.1 | 64.1 | 15 | Internal Std |[1]
Workflow Visualization
Caption: Step-by-step workflow for the LC-MS/MS analysis of t-4-DMACA, highlighting the critical "Trapping" phase.
Validation & Troubleshooting
6.1 Linearity & Sensitivity
-
Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (
).[8] -
LOD/LOQ: Expect an LOQ of ~0.5 - 1.0 ng/mL, sufficient for trace impurity analysis (typically <0.1% limits).[1]
6.2 Common Issues
-
Peak Tailing: Caused by the interaction of the tertiary amine with residual silanols on the column.
-
Fix: Ensure Ammonium Formate (10-20 mM) is present in Mobile Phase A. The ammonium ions compete for silanol sites, sharpening the peak.
-
-
Carryover: The basic amine may stick to injector seals.
-
Fix: Use a strong needle wash: MeOH:ACN:Water:Formic Acid (40:40:19:1) .
-
6.3 Matrix Effects
If analyzing this as an impurity in an Afatinib drug substance:
-
Afatinib (MW ~485) will elute much later (high organic).
-
Use a Divert Valve to send the flow to waste after the t-4-DMACA elutes (e.g., after 4 mins) but before the API elutes, to prevent source contamination.
References
-
Santa Cruz Biotechnology. trans 4-Dimethylaminocrotonic acid hydrochloride (CAS 848133-35-7).[3] Retrieved from
-
Agilent Technologies. Fast LC/MS/MS Analytical Method... for the Analysis of Drugs. (General guidelines on polar amine analysis). Retrieved from
-
Thermo Fisher Scientific. Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities. (Analogous trace impurity methodologies). Retrieved from
-
ChemicalBook. trans-4-Dimethylaminocrotonic acid hydrochloride Properties and Synthesis. Retrieved from
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 3. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Trans-4-dimethylaminocrotonic Acid Hydrochloride CAS 848133-35-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. 001chemical.com [001chemical.com]
- 6. CAS#:848133-35-7 | trans-4-Dimethylaminocrotonic acid hydrochloride | Chemsrc [chemsrc.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis & Troubleshooting of (E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride
Welcome to the Technical Support Center for (E)-4-(Dimethylamino)but-2-enoic acid hydrochloride (CAS: 848133-35-7)[1]. This bifunctional
Due to the highly reactive nature of the conjugated double bond and the tertiary amine, synthesizing this intermediate with high stereochemical and chemical purity presents unique challenges. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols for process chemists and drug development professionals.
Synthesis Workflow & Impurity Generation Pathway
The synthesis typically proceeds via the nucleophilic amination of a 4-halocrotonic acid derivative, followed by hydrolysis and salt formation. Understanding the mechanistic branching points is crucial for preventing the formation of critical impurities.
Caption: Workflow for the synthesis of (E)-4-(dimethylamino)but-2-enoic acid HCl and primary impurity pathways.
Troubleshooting Guide: Common Impurities
Q1: My final product contains a high percentage of the (Z)-isomer (cis-isomer). How does this form and how can I eliminate it?
Causality: While the target (E)-isomer is thermodynamically favored due to reduced steric hindrance, the (Z)-isomer can form via double-bond isomerization. This is typically triggered by prolonged exposure to elevated temperatures (>50°C) during the ester hydrolysis step, or by photo-isomerization under strong UV light. If the (Z)-isomer carries over into the final API synthesis, it will react with the quinazoline core to form the inactive cis-isomer of the drug (e.g., afatinib cis-isomer)[4]. Mitigation & Resolution:
-
Process Control: Maintain reaction temperatures strictly below 40°C during alkaline hydrolysis. Protect the reaction vessels from direct sunlight.
-
Purification: The (Z)-isomer is generally more soluble in polar aprotic solvents. Recrystallization of the crude HCl salt from an isopropanol/acetone (1:4 v/v) mixture selectively precipitates the highly pure (E)-isomer.
Q2: LC-MS analysis of my intermediate shows a significant byproduct with an [M+H]+ of 175. What is this and how do I prevent it?
Causality:
The target free base has a molecular weight of 129.16 g/mol (LC-MS [M+H]+ = 130). An [M+H]+ of 175 corresponds to the addition of exactly 45 Da, which is one molecule of dimethylamine. This is the Michael addition byproduct (3,4-bis(dimethylamino)butanoic acid). The
-
Stoichiometry: Strictly control the equivalents of dimethylamine. If using the amine as its own base, use exactly 2.05 equivalents. If using an auxiliary non-nucleophilic base (like DIPEA), reduce dimethylamine to 1.05 equivalents.
-
Kinetics: Perform the amination via slow, dropwise addition at 0–5°C. Lower temperatures kinetically favor the desired
displacement of the halide over the higher-activation-energy 1,4-conjugate addition.
Q3: The isolated hydrochloride salt is highly hygroscopic, gummy, and contains high levels of inorganic ash. How do I improve the solid-state properties?
Causality: Gummy residues often result from the presence of residual water during salt formation or the co-precipitation of NaCl/NaBr if aqueous hydrochloric acid was used. The tertiary amine salt is inherently hygroscopic[3]. Mitigation & Resolution:
-
Reagent Selection: Use anhydrous HCl (e.g., 2M HCl in diethyl ether, dioxane, or isopropanol) rather than aqueous HCl.
-
Drying: Ensure the free base is thoroughly dried (e.g., via azeotropic distillation with toluene) prior to salt formation. Perform the final crystallization and filtration under a dry, inert atmosphere (Nitrogen/Argon).
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating analytical checkpoints to confirm reaction success before proceeding to the next step.
Phase 1: Amination of (E)-4-bromobut-2-enoic acid methyl ester
-
Dissolve (E)-4-bromobut-2-enoic acid methyl ester (1.0 eq) in anhydrous THF (10 volumes). Cool the reactor to 0°C under a nitrogen atmosphere.
-
Add a solution of dimethylamine (2.0 M in THF, 2.1 eq) dropwise over 1 hour, maintaining the internal temperature strictly between 0°C and 5°C.
-
Stir for an additional 2 hours at 5°C.
Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: DCM:MeOH 9:1). The starting material (
) must be completely consumed, replaced by the amine intermediate ().
Phase 2: Hydrolysis
-
Filter the reaction mixture to remove the precipitated dimethylamine hydrobromide salt.
-
To the filtrate, add 1.0 M aqueous LiOH (1.2 eq) dropwise. Stir at 20–25°C for 4 hours.
Self-Validation Checkpoint 2 (LC-MS): Analyze the mixture. The chromatogram should show complete consumption of the ester ([M+H]+ 144) and the dominant presence of the free acid ([M+H]+ 130).
Phase 3: Salt Formation & Isolation
-
Adjust the pH of the mixture to ~2.0 using anhydrous HCl in isopropanol (3.0 M).
-
Concentrate the mixture under reduced pressure (water bath temperature < 40°C) to remove THF and residual water via azeotrope.
-
Suspend the resulting residue in cold acetone/isopropanol (4:1 v/v) and stir for 2 hours to induce crystallization.
-
Filter the precipitate and wash with cold acetone. Dry under high vacuum at 35°C.
Self-Validation Checkpoint 3 (NMR Stereochemical Proof): Obtain a
NMR spectrum inor . To validate the (E)-configuration, examine the alkene protons. You must observe a doublet of triplets at ~6.8 ppm and a doublet at ~6.2 ppm. Calculate the coupling constant ( ): A Hz confirms the target (E)-isomer. A coupling constant of Hz indicates (Z)-isomer contamination[3][4].
Quantitative Data: Impurity Profiling
The table below summarizes the critical impurities, their mass spectrometric signatures, and general acceptable limits based on ICH Q3A guidelines for API intermediates.
| Impurity / Compound | Molecular Weight ( g/mol ) | Typical LC-MS [M+H]+ | Relative Retention Time (RRT)* | Acceptable Limit |
| (E)-4-(Dimethylamino)but-2-enoic acid (Target) | 129.16 | 130.1 | 1.00 | N/A |
| (Z)-4-(Dimethylamino)but-2-enoic acid | 129.16 | 130.1 | 0.85 - 0.95 | < 0.15% |
| 3,4-bis(dimethylamino)butanoic acid | 174.24 | 175.1 | 0.60 - 0.70 | < 0.10% |
| 4-Bromobut-2-enoic acid (Starting Material) | 165.00 | 165.0 / 167.0 | 1.40 - 1.50 | < 0.05% (PGI)** |
*RRT is approximate and depends on the specific reverse-phase HPLC gradient used. **Potential Genotoxic Impurity (PGI) due to its nature as an alkylating agent; requires strict control.
Frequently Asked Questions (FAQs)
Q: Why is the hydrochloride salt preferred over the free base for storage? A: The free base of (E)-4-(dimethylamino)but-2-enoic acid is highly unstable. Because it contains both a nucleophilic tertiary amine and an electrophilic Michael acceptor, it is prone to auto-polymerization and intermolecular Michael addition upon standing. Converting it to the hydrochloride salt protonates the tertiary amine, rendering it non-nucleophilic and significantly increasing the shelf-life of the intermediate[1].
Q: Can I use 4-chlorocrotonic acid instead of the bromo derivative as a starting material?
A: Yes. 4-chlorocrotonic acid is often more cost-effective. However, the
Q: What are the ideal storage conditions for the final isolated salt? A: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Because it is hygroscopic, including a desiccant pack in the secondary packaging is highly recommended[2].
References
-
Google Patents (CN106831733B). Preparation method and application of afatinib cis-isomer. Retrieved from:[4]
-
New Drug Approvals. Afatinib - Chemical Synthesis for the Preparation of Gilotrif. Retrieved from:[Link][3]
Sources
- 1. CAS 848133-35-7: Ácido 2-butenoico, 4-(dimetilamino)-, clo… [cymitquimica.com]
- 2. (2E)-4-(dimethylamino)but-2-enoic acid hydrochloride , 97% , 848133-35-7 - CookeChem [cookechem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN106831733B - Preparation method and application of afatinib cis-isomer - Google Patents [patents.google.com]
Side reactions in the Horner-Wadsworth-Emmons synthesis of the afatinib precursor
This guide focuses on the critical Horner-Wadsworth-Emmons (HWE) olefination step used to install the characteristic (E)-4-(dimethylamino)but-2-enamide side chain of Afatinib. While some routes couple the pre-formed crotonic acid, the phosphonoacetamide route (reaction of a quinazoline-bound phosphonate with dimethylaminoacetaldehyde) is a sophisticated process strategy that minimizes handling of the toxic and unstable acrylamide intermediate, though it introduces specific chemical challenges.
Executive Summary & Reaction Context
The HWE reaction in Afatinib synthesis typically involves the coupling of a diethyl phosphonoacetamide intermediate (attached to the quinazoline core) with 2-(dimethylamino)acetaldehyde (often generated in situ). This convergent strategy avoids the direct acylation of the aniline with the highly electrophilic and mutagenic 4-(dimethylamino)but-2-enoyl chloride.
However, this route is prone to three critical failure modes:
-
Stereochemical Drift: Formation of the biologically inactive (Z)-isomer.
-
Aldehyde Instability: Polymerization or degradation of the sensitive 2-(dimethylamino)acetaldehyde.
-
Michael Addition Impurities: Self-alkylation of the product by free amines.
Reaction Pathway Visualization
The following diagram outlines the primary reaction and competing side pathways.
Caption: Mechanistic bifurcation in the Afatinib HWE synthesis showing thermodynamic E-product formation versus kinetic Z-impurity and aldehyde degradation pathways.
Troubleshooting Guide: Side Reactions & Anomalies
Issue 1: High Levels of (Z)-Isomer Impurity
Symptom: HPLC analysis shows >5% of the early-eluting (Z)-isomer (cis-isomer). Root Cause: Kinetic control dominance due to low reaction temperature or improper cation coordination.
| Parameter | Technical Explanation | Corrective Action |
| Base Counter-ion | Lithium salts (e.g., LiCl/DBU) can stabilize the chelated intermediate, sometimes favoring Z or slowing E-elimination. | Switch to Potassium bases (e.g., K₂CO₃, KOH, or KHMDS). Larger cations destabilize the chelate, favoring the thermodynamic (E)-product. |
| Temperature | Low temperatures (-78°C to 0°C) prevent the reversibility of the betaine intermediate, trapping the kinetic (Z)-product. | Run the reaction at 0°C to Room Temperature . If Z-isomer persists, heat to 40°C post-addition to drive thermodynamic equilibration. |
| Solvent Polarity | THF is standard, but highly coordinating solvents can affect selectivity. | Ensure the solvent is anhydrous. A mixture of THF/DCM can sometimes improve E-selectivity for phosphonoacetamides. |
Issue 2: Low Yield & "Missing" Aldehyde
Symptom: Incomplete conversion of the phosphonate starting material despite adding stoichiometric aldehyde. Root Cause: 2-(Dimethylamino)acetaldehyde is chemically unstable and prone to self-aldol condensation or polymerization before it can react.
Q: Why is my aldehyde equivalent count not matching the conversion? A: The free aldehyde degrades rapidly. If you are using the commercially available dimethylaminoacetaldehyde diethyl acetal , ensure your hydrolysis protocol is strictly controlled.
-
Protocol Fix: Do not store the free aldehyde. Generate it in situ or immediately before use via acid hydrolysis of the acetal, neutralize, and add directly to the HWE mixture.
-
Alternative: Use the bisulfite adduct of the aldehyde, which releases the free aldehyde slowly in the basic HWE media, keeping the steady-state concentration low and preventing polymerization.
Issue 3: Formation of "Dimer" Impurity (Michael Adduct)
Symptom: A late-eluting impurity with roughly double the molecular weight (or +45 Da adducts). Root Cause: The product (Afatinib) contains a reactive Michael acceptor (the acrylamide). Excess dimethylamine (from aldehyde degradation) or the quinazoline aniline itself can attack the double bond.
Q: How do I stop the product from reacting with itself? A: This is a concentration and stoichiometry issue.
-
Scavenge Amines: Ensure the aldehyde source is free of dimethylamine hydrochloride contaminants.
-
Quench Protocol: Do not let the reaction sit at high pH after conversion is complete. Quench immediately with ammonium chloride or dilute acid to neutralize the nucleophiles.
-
Reaction Time: Extended reaction times increase the probability of Michael addition. Monitor strictly by HPLC and stop at >98% conversion.
Validated Experimental Protocol
Note: This protocol utilizes the phosphonoacetamide route, optimized for E-selectivity and aldehyde stability.
Reagents:
-
Phosphonate Intermediate:
-(4-(3-chloro-4-fluorophenylamino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)-2-(diethoxyphosphoryl)acetamide (1.0 equiv) -
Aldehyde Source: 2-(Dimethylamino)acetaldehyde diethyl acetal (1.5 equiv)
-
Acid (for hydrolysis): 2N HCl
-
Base: Potassium Hydroxide (KOH) or LiCl/DBU (for milder conditions)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Aldehyde Activation (The Critical Step):
-
Dissolve the acetal (1.5 equiv) in water/THF.
-
Add 2N HCl (3.0 equiv) and stir at 40°C for 2 hours to ensure complete hydrolysis to the aldehyde.
-
Checkpoint: Verify hydrolysis by TLC/NMR. Failure here leads to 0% yield.
-
Cool to 0°C and carefully neutralize with KOH solution to pH 7-8. Do not isolate.
-
-
HWE Coupling:
-
In a separate vessel, dissolve the Phosphonate Intermediate in anhydrous THF.
-
Add LiCl (1.2 equiv) and DBU (1.5 equiv) (Masamune-Roush conditions) OR use KOH (powdered) if the substrate tolerates it.
-
Stir for 15 minutes to generate the phosphonate anion.
-
Add the freshly prepared aldehyde solution dropwise over 30 minutes at 0°C.
-
-
Equilibration:
-
Allow the mixture to warm to 20-25°C. Stir for 2-4 hours.
-
Process Control: Check HPLC. If Z-isomer > 5%, heat to 40°C for 1 hour.
-
-
Workup:
Impurity Profile & Data Reference
The following table summarizes the key impurities related to the HWE step.
| Impurity Name | Structure Description | Relative Retention Time (RRT) | Origin |
| Afatinib (Target) | (E)-Isomer | 1.00 | Main Reaction |
| Impurity A (Z-Isomer) | (Z)-Isomer | ~0.85 - 0.90 | Kinetic HWE Product |
| Impurity B (Des-enyl) | Phosphonate Starting Material | ~0.70 | Incomplete Reaction / Dead Aldehyde |
| Impurity C (Dimer) | Michael Adduct | >1.20 | Reaction of product with amine |
| Impurity D (Hydrolysis) | Amine cleavage product | <0.50 | Base-mediated amide hydrolysis |
References
-
Boehringer Ingelheim International GmbH. (2007). Process for the manufacture of quinazoline derivatives.[3][4][5] World Intellectual Property Organization. WO2007085638. Link
-
Modh, H., et al. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate.[3] SyncSci Publishing, Chemical Reports. Link
-
BenchChem. (2025).[1][2] Technical Support Center: Synthesis of (E)-Ethyl 4,4-dimethoxybut-2-enoate. (General HWE protocols for crotonates). Link
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[6][7][8] Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][5][7][9][10] Chemical Reviews, 89(4), 863-927. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10184653, Afatinib.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110590754A - Preparation method of afatinib maleate intermediate - Google Patents [patents.google.com]
- 5. CN110563711A - Afatinib degraded impurity compound, and preparation method and application thereof - Google Patents [patents.google.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of trans-4-Dimethylaminocrotonic Acid Hydrochloride Synthesis
Executive Overview & Mechanistic Rationale
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis and optimization of trans-4-dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7). This molecule is a vital α,β-unsaturated Michael acceptor intermediate used in the synthesis of irreversible EGFR tyrosine kinase inhibitors (TKIs) such as Afatinib and Neratinib[1].
The synthesis typically follows a three-step sequence: allylic bromination of a trans-crotonate, nucleophilic substitution with dimethylamine, and alkaline hydrolysis followed by acidification[2]. Each step presents unique thermodynamic and kinetic challenges. Our protocols are designed as self-validating systems—meaning that in-process controls (IPCs) inherently verify the success of the preceding step before progression, ensuring maximum trustworthiness and yield.
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the optimized synthetic pathway, highlighting the critical transformations and the transition from starting material to the final active pharmaceutical ingredient (API) intermediate.
Caption: Workflow for the synthesis of trans-4-Dimethylaminocrotonic acid HCl.
Step-by-Step Experimental Methodologies
The following protocols are engineered for high-purity, scalable one-pot or stepwise synthesis. The causality behind each reagent choice is explicitly defined to ensure reproducibility[2].
Step 1: Allylic Bromination (Wohl-Ziegler Reaction)
Objective: Regioselective bromination at the allylic position without saturating the double bond.
-
Charge Reactor: In a dry, 1000 mL four-neck flask, add 50.0 g (0.50 mol) of methyl trans-crotonate and 250 mL of anhydrous chloroform.
-
Add Reagents: Sequentially add 89.3 g (0.50 mol) of N-bromosuccinimide (NBS) and 3.5 g (0.01 mol) of benzoyl peroxide (BPO)[2].
-
Reaction: Stir at room temperature to 60°C under a nitrogen atmosphere.
-
Causality & Self-Validation: BPO acts as a radical initiator. NBS provides a low, steady-state concentration of molecular bromine, ensuring substitution is kinetically favored over electrophilic addition. Validation: The reaction transitions from a suspension of heavy NBS to a suspension of succinimide (which floats on the solvent surface), visually indicating reaction completion.
Step 2: Nucleophilic Amination
Objective: Introduce the dimethylamine group while suppressing competitive Michael addition.
-
Temperature Control: Cool the reaction mixture from Step 1 to between -10°C and 0°C.
-
Addition: Slowly add 100.0 g of a 33% aqueous dimethylamine solution (0.73 mol) dropwise over 30 minutes[2].
-
Reaction: Maintain stirring for 0.5 to 1.5 hours at a temperature not exceeding 25°C.
-
Causality & Self-Validation: The α,β-unsaturated carbonyl is highly susceptible to Michael addition. By strictly controlling the temperature below 25°C and using a specific molar ratio (1.5–3.0 eq of dimethylamine), the activation energy for direct
displacement of the primary bromide is reached, but the barrier for Michael addition is not[2],[3]. Validation: TLC or GC will show the disappearance of the brominated intermediate without the appearance of the saturated diamine byproduct.
Step 3: Hydrolysis, Acidification, and Crystallization
Objective: Cleave the ester to the free acid and precipitate the stable hydrochloride salt.
-
Hydrolysis: Add aqueous sodium hydroxide (1.0–2.0 eq) to the organic layer. Stir at room temperature for 1.5 to 3.0 hours[2].
-
Phase Separation: Separate the aqueous layer containing the sodium salt of the product.
-
Acidification: Slowly add 2N hydrochloric acid to the aqueous layer until the pH reaches 1.0 to 2.0[3].
-
Crystallization: Concentrate under reduced pressure. Add an organic solvent (e.g., isopropanol or dimethylformamide) to precipitate inorganic salts, filter, and then add a crystallization anti-solvent (e.g., acetone or ethyl acetate) to the filtrate to crystallize the target product[2].
-
Causality & Self-Validation: The hydrochloride salt is highly soluble in water but insoluble in specific organic mixtures. The precise pH of 1-2 ensures complete protonation of the dimethylamino group. Validation: Formation of a free-flowing white to off-white crystalline powder confirms successful salt formation and desiccation.
Quantitative Data & Optimization Metrics
To guide your process optimization, Table 1 summarizes the effect of temperature on the amination step, and Table 2 outlines the solvent selection matrix for the final crystallization.
Table 1: Effect of Temperature on Amination Yield and Purity
| Reaction Temperature (°C) | Molar Ratio (Amine:Bromide) | Target | Michael Addition Byproduct (%) | Conclusion |
| -10 to 0 | 1.5 : 1 | 92.5 | < 1.0 | Optimal - Kinetically controlled |
| 10 to 25 | 1.5 : 1 | 88.0 | 4.5 | Acceptable, requires strict monitoring |
| 40 to 50 | 1.5 : 1 | 65.0 | > 25.0 | Suboptimal - Thermodynamic control favors side reactions |
Table 2: Solvent Matrix for Hydrochloride Salt Crystallization
| Primary Solvent (Extraction) | Anti-Solvent (Precipitation) | Product Purity (HPLC) | Hygroscopicity Profile |
| Isopropanol | Acetone | > 99.5% | Low (Stable powder) |
| Dimethylformamide (DMF) | Ethyl Acetate | 98.8% | Moderate |
| Methanol | Diethyl Ether | 95.0% | High (Prone to oiling out) |
Troubleshooting Guide & FAQs
Q1: During the allylic bromination (Step 1), the reaction stalls and unreacted starting material remains. What is the root cause?
A1: This is a classic failure of the radical chain mechanism. The primary cause is degraded Benzoyl Peroxide (BPO) or the presence of moisture/oxygen acting as radical scavengers.
Actionable Fix: Ensure your BPO is fresh and stored correctly. Purge the reaction vessel thoroughly with dry Nitrogen (
Q2: I am observing a significant amount of saturated diamine byproduct in Step 2. How do I suppress this? A2: You are observing the Michael addition of dimethylamine across the double bond. This occurs when the reaction temperature exceeds 25°C or if the local concentration of dimethylamine is too high during addition[2]. Actionable Fix: Utilize a jacketed reactor to maintain the internal temperature strictly between -10°C and 0°C during the dropwise addition of the amine. Increase the agitation speed to prevent localized hot spots and concentration gradients.
Q3: The final product (hydrochloride salt) is oiling out instead of forming crystals. How can I induce proper crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the product is highly concentrated in a solvent system where it has high solubility, usually due to residual water from the acidification step[3]. Actionable Fix: Ensure complete removal of water during the reduced-pressure concentration step. Co-evaporate with anhydrous toluene if necessary to break the water azeotrope. Switch your crystallization system to Isopropanol/Acetone, which provides a steeper solubility curve and rejects residual moisture[2].
Q4: Can this synthesis be adapted for a "one-pot" methodology to avoid isolating the unstable brominated intermediate? A4: Yes. The one-pot method is highly recommended and actively used in industrial scale-up[2]. After the bromination is complete, the reaction mixture can be cooled directly, and the dimethylamine solution added without isolating the methyl trans-4-bromocrotonate. This minimizes exposure to the lachrymatory and reactive brominated intermediate, significantly improving overall yield and safety.
Q5: What are the critical parameters when converting this intermediate to the acyl chloride for Afatinib synthesis? A5: When converting trans-4-dimethylaminocrotonic acid hydrochloride to its acyl chloride (using thionyl chloride or oxalyl chloride), the reaction must be kept strictly anhydrous and under an inert atmosphere (e.g., nitrogen) at 0–30°C[1],[4]. The resulting (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is highly reactive and moisture-sensitive, and should be used immediately in the subsequent amidation step with the quinazoline core[4].
References
- Title: CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology Source: Google Patents URL
- Title: CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride Source: Google Patents URL
- Title: CN105330652A - Preparation method for afatinib Source: Google Patents URL
- Title: (E)-4-(dimethylamino)
Sources
- 1. CN105330652A - Preparation method for afatinib - Google Patents [patents.google.com]
- 2. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology - Google Patents [patents.google.com]
- 3. CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride - Google Patents [patents.google.com]
- 4. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 1055943-40-2 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the One-Pot Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride
Welcome to the technical support guide for the synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride. This molecule is a critical pharmaceutical intermediate in the synthesis of anti-tumor drugs such as afatinib and neratinib[1][2]. Its efficient synthesis is paramount for drug development professionals. This guide is structured in a question-and-answer format to directly address common challenges, particularly low yield, encountered during its one-pot synthesis. We will delve into the causality behind experimental choices, providing actionable protocols and field-proven insights to help you optimize your reaction outcomes.
Section 1: Foundational Knowledge & Reaction Pathways
Q1: What are the predominant one-pot synthetic strategies for trans-4-Dimethylaminocrotonic acid hydrochloride, and what are their core principles?
Answer: The synthesis of this target molecule via a one-pot or streamlined approach generally follows two well-documented strategies. Understanding the fundamental differences between them is the first step in effective troubleshooting. A one-pot synthesis is a strategy that improves efficiency and sustainability by reducing the number of purification steps and minimizing chemical waste[3][4].
-
Route A: The Horner-Wadsworth-Emmons (HWE) Approach: This is a powerful and highly stereoselective method for forming alkenes. In this context, it involves the reaction of an aldehyde (N,N-dimethylamino acetaldehyde) with a stabilized phosphonate ylide (derived from triethyl phosphonoacetate) to form the α,β-unsaturated ester, which is then hydrolyzed and acidified. A key patent highlights that the choice of solvent is critical, with a mixed methanol/dichloromethane system significantly outperforming methanol alone[5].
-
Route B: Bromination-Condensation-Hydrolysis of Crotonates: This method begins with a readily available trans-crotonate ester. The terminal methyl group is first brominated, typically using N-bromosuccinimide (NBS). The resulting 4-bromocrotonate intermediate is then subjected to a nucleophilic substitution with dimethylamine, followed by saponification (hydrolysis) of the ester and, finally, acidification to yield the hydrochloride salt. This entire sequence can be performed in a single vessel, making it an efficient one-pot procedure[6].
Section 2: Troubleshooting by Symptom
Q2: My overall yield is very low, and I'm recovering significant amounts of starting material. What are the likely causes?
Answer: Recovering starting material is a clear indication of an incomplete reaction. This is one of the most common general causes for low yield in many syntheses[7]. Let's break down the potential failure points for each step.
-
Cause 1: Inefficient Reagent Activation or Intermediate Formation.
-
HWE Route: The initial deprotonation of triethyl phosphonoacetate to form the nucleophilic ylide is critical. If using a base like sodium hydroxide, ensure it is sufficiently anhydrous and that the solvent system facilitates the reaction. The patent literature notes that a mixed solvent system can be crucial for the success of the HWE reaction in this specific synthesis[5].
-
Crotonate Route: The free-radical bromination of the terminal methyl group on the crotonate ester requires an initiator (like benzoyl peroxide) and is often thermally or photochemically induced. Insufficient initiator, improper temperature, or quenching of the radical chain can lead to incomplete bromination, leaving you with unreacted crotonate ester.
-
-
Cause 2: Incomplete Condensation/Substitution.
-
In the Crotonate Route, the reaction between the in situ generated 4-bromocrotonate and dimethylamine is an SN2 reaction. Ensure an adequate excess of dimethylamine is used and that the reaction is given sufficient time to proceed to completion. The reaction temperature should be controlled, as excessive heat could lead to side products[6].
-
-
Cause 3: Incomplete Ester Hydrolysis (Saponification).
-
This is a frequent and critical issue. The saponification of the intermediate ester to the carboxylate salt can be sluggish. Low yields in similar multi-step syntheses have been reported, which can sometimes be attributed to this step[8]. To drive the reaction to completion, consider the following optimizations.
-
| Parameter | Recommendation & Rationale | Source |
| Base | Use a sufficient molar excess of a strong base (e.g., NaOH, KOH). The stoichiometry should account for neutralizing the final product and driving the equilibrium. | [6][8] |
| Temperature | Reaction temperature can range from room temperature up to 60°C. Increasing the temperature will increase the rate of hydrolysis. | [8] |
| Reaction Time | Hydrolysis can require several hours (e.g., 1.5 - 3.0 hours). Monitor the reaction by TLC or HPLC to confirm the disappearance of the ester intermediate. | [6] |
| Solvent | The presence of a co-solvent like methanol or ethanol can improve the solubility of the ester and facilitate the reaction with the aqueous base. | [8][9] |
Q3: The reaction consumes the starting material, but my yield is still low and I get a complex mixture of products. What's going wrong?
Answer: This scenario points towards competing side reactions. The purity of your starting materials is critical, as impurities can lead to unwanted side products[7]. Beyond that, several side reactions are possible with the intermediates formed in this synthesis.
-
Cause 1: Polymerization: The α,β-unsaturated carbonyl structure in both the intermediate esters and the final product makes them susceptible to polymerization, especially under vigorous heating or in the presence of radical species[10]. If the reaction becomes excessively hot (a vigorous, exothermic reaction), it can favor the formation of polymeric tars over the desired product[10]. Ensure adequate temperature control, particularly during exothermic steps like the addition of a strong base or during the bromination reaction.
-
Cause 2: Formation of cis-Isomer: The therapeutic target is the trans-isomer. While the HWE reaction is known for being highly E-selective (producing the trans-isomer), other synthetic routes might yield mixtures of E/Z (trans/cis) isomers. The purification process, especially crystallization, often isolates the more stable trans-isomer, but the formation of the cis-isomer consumes starting material and thus lowers the theoretical maximum yield.
-
Cause 3: Michael Addition: The product, trans-4-Dimethylaminocrotonic acid, is a Michael acceptor. Under certain conditions, nucleophiles (including another molecule of dimethylamine) could potentially add to the β-carbon, leading to undesired byproducts. This is generally minimized by controlling stoichiometry and proceeding to the acidification and isolation step promptly after the condensation/hydrolysis sequence.
Q4: My crude yield seems reasonable, but I lose most of the product during work-up and purification. How can I improve my isolation?
Answer: Significant product loss during work-up is a common and frustrating problem[7]. For this specific molecule, isolation hinges on its properties as an amino acid hydrochloride salt.
-
Cause 1: Incorrect pH for Precipitation: The product is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (dimethylamino) group. To precipitate it as the hydrochloride salt, you must be in a sufficiently acidic pH range. The patent literature consistently specifies adjusting the pH to between 1 and 3 with hydrochloric acid to ensure complete protonation of the amine and precipitation of the salt[5][6][8]. If the pH is too high, the molecule may remain in solution as the zwitterion or free amine.
-
Cause 2: Unsuitable Crystallization/Washing Solvent: The choice of solvent for crystallization and washing is critical for achieving both high recovery and high purity. The product is a salt, making it soluble in polar solvents and less soluble in nonpolar solvents. Washing with a solvent in which the product is highly soluble (like excess water) will lead to significant losses.
| Solvent System | Purpose | Rationale | Source |
| Isopropanol / Ethanol | Recrystallization | Provides a good polarity balance to dissolve the product when hot and allow it to crystallize upon cooling. | [5][9] |
| Acetonitrile / Acetone | Crystallization / Precipitation | Used as an anti-solvent after dissolving the residue in a more polar solvent like DMF or Acetonitrile. | [6] |
| Tetrahydrofuran (THF) | Stirring/Washing | Used to triturate the crude residue, dissolving organic impurities while leaving the salt product as a solid. | [6] |
-
Cause 3: Product is Water-Soluble: As a salt, the product has some solubility in water. During the work-up, it is crucial to minimize the volume of the aqueous phase before precipitation. Some procedures concentrate the solution under reduced pressure to remove most of the water and solvent before adding the crystallization solvent[6].
Section 3: Prophylactic Protocols & Best Practices
Q5: Can you provide a validated starting protocol for a one-pot synthesis to minimize these issues from the start?
Answer: Absolutely. The following protocol is adapted from the "Bromination-Condensation-Hydrolysis" method, which represents a true one-pot synthesis. Following these steps carefully will provide a robust baseline for your experiments[6].
Sources
- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 2. trans-4-Dimethylaminocrotonic acid hydrochloride CAS#: 848133-35-7 [m.chemicalbook.com]
- 3. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CN105439879A - Trans-4-dimethylamino crotonic acid hydrochloride preparation method - Google Patents [patents.google.com]
- 6. CN105669479A - Method for preparing highly pure trans-4-dimethylaminocrotonic acid hydrochloride through one-pot technology - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104926669A - Preparation method of trans-4-dimethylaminocrotonic acid hydrochloride - Google Patents [patents.google.com]
- 9. WO2015186065A1 - Process for the preparation of 4-dimethylaminocrotonic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Impurity Control in Neratinib Intermediate Synthesis
The following guide is designed as a specialized Technical Support Center for researchers and process chemists working on the synthesis of Neratinib (HKI-272), specifically focusing on the critical acylation of the 6-amino-quinoline intermediate.
Product Focus: Neratinib (HKI-272) API Synthesis Critical Step: Acylation of 6-amino-4-[(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile Support Tier: Level 3 (Process Optimization & Troubleshooting)[]
Core Synthesis & Impurity Pathways (Visualized)
The following diagram maps the critical acylation step where the majority of byproduct formation occurs, specifically the competition between the desired acylation and the Michael addition side reactions.
Figure 1: Reaction logic flow demonstrating the competition between the desired acylation pathway and the primary failure modes (Michael addition and Hydrolysis).
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by process chemists.
Issue 1: High Levels of Michael Addition Impurity (Impurity D)
Symptom: LC-MS shows a peak with M+45 mass shift (addition of dimethylamine) relative to Neratinib.[]
Root Cause: The presence of free dimethylamine (DMA) or prolonged reaction times allows the amine to attack the electrophilic
Q: How do I suppress the formation of the Michael adduct during the acylation step? A: The formation of "Impurity D" is kinetically driven. You must control three variables:
-
Temperature Control: The reaction must be maintained strictly below 10°C (ideally 0–5°C). Higher temperatures lower the activation energy barrier for the conjugate addition of any free amine present.
-
Reagent Quality: The acid chloride reagent, (E)-4-(dimethylamino)but-2-enoyl chloride, is unstable.[] If it degrades before use, it releases free dimethylamine. Protocol: Generate the acid chloride in situ using oxalyl chloride and use it immediately, or store the hydrochloride salt under strict anhydrous conditions.
-
Base Selection: Avoid using nucleophilic bases that might catalyze the addition.[] Use hindered bases or inorganic buffers (e.g.,
or stabilized intermediates) rather than excess triethylamine if you are seeing high impurity levels.
Issue 2: Incomplete Conversion & Dimer Formation
Symptom: Starting material (aniline intermediate) remains >5% despite adding excess reagent; appearance of high molecular weight peaks. Root Cause: The acid chloride reagent is polymerizing with itself (dimerization) before it can react with the quinoline amine.
Q: My reagent stoichiometry is 1.5 eq, but the reaction stalls. Why? A: The 4-(dimethylamino)crotonyl chloride is highly reactive.[] In concentrated solutions, the amine head of one molecule attacks the acyl chloride tail of another.
-
Solution: Add the acid chloride solution dropwise to the quinoline solution. Do not add the quinoline to the acid chloride. This ensures the concentration of the acylating agent remains low relative to the nucleophilic substrate, favoring the cross-coupling over self-polymerization.
Issue 3: Hydrolysis of the Cyano Group
Symptom: Appearance of an amide (-CONH2) or acid (-COOH) peak at the 3-position of the quinoline ring.[] Root Cause: Exposure to strong aqueous acid or base, particularly during the workup phase at elevated temperatures.
Q: Can I use an acidic workup to remove unreacted amine? A: Proceed with caution. The 3-cyano group on the electron-deficient quinoline ring is susceptible to hydrolysis.[]
-
Recommendation: Maintain pH between 4 and 9 during workup. If quenching unreacted acid chloride, use a buffered solution (saturated
) at 0°C rather than strong acid/base washes.
Optimized Experimental Protocol
This protocol is designed to minimize "Impurity D" and Dimer formation by controlling kinetic parameters.[]
Objective: Synthesis of Neratinib Free Base from 6-amino-quinoline intermediate.
Reagents:
-
Substrate: 6-amino-4-[(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile (1.0 eq)
-
Reagent: (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride (1.3 eq)[]
-
Solvent: Anhydrous THF or NMP (N-Methyl-2-pyrrolidone)[]
-
Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 eq)
Step-by-Step Methodology:
-
Preparation of Substrate Solution:
-
Charge the reaction vessel with the 6-amino-quinoline substrate (1.0 eq) and anhydrous THF (10-15 volumes).
-
Cool the suspension to 0–5°C .
-
Add DIPEA (2.5 eq) slowly. The mixture should become a clear or slightly turbid solution.
-
-
Controlled Addition (Critical Step):
-
Suspend the acid chloride hydrochloride (1.3 eq) in anhydrous THF in a separate vessel.
-
Dropwise Addition: Add the acid chloride suspension to the substrate solution over 45–60 minutes .
-
Note: Maintain internal temperature <5°C throughout the addition. Rapid addition causes localized hot spots, promoting Michael addition.
-
-
Reaction Monitoring:
-
Stir at 0–5°C for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: Starting material <1.0%.
-
Stop Condition: If the reaction stalls and impurity D starts rising ( >0.5%), quench immediately. Do not stir overnight.
-
-
Quench and Workup:
Quantitative Impurity Profile Targets
The following table summarizes the acceptance criteria for intermediates based on typical industry standards for this class of kinase inhibitors.
| Impurity Type | Relative Retention Time (RRT) | Common Limit (Area %) | Control Strategy |
| Starting Material (Amino-Quinoline) | 0.85 | < 0.5% | Ensure reagent stoichiometry (1.2–1.5 eq).[] |
| Neratinib (Target) | 1.00 | > 98.0% | Optimized temperature/addition rate.[] |
| Impurity D (Michael Adduct) | 1.10 - 1.15 | < 0.15% | Temp <5°C; Avoid excess free amine.[] |
| Des-chloro Impurity | 0.92 | < 0.10% | Control hydrogenation conditions in previous step.[] |
| Hydrolysis Product (Amide) | 0.65 | < 0.10% | Maintain pH 4–9 during workup.[] |
References
-
Wyeth LLC. "Process for the preparation of substituted 3-cyanoquinolines and intermediates thereof."[] World Intellectual Property Organization, WO2006127207, 2006.[3][4] Link
-
Puma Biotechnology. "Neratinib Maleate (Nerlynx) Prescribing Information." U.S. Food and Drug Administration, 2017. Link
-
Gu, Ning, et al. "The Wittig–Horner reaction for the synthesis of neratinib."[5] Research on Chemical Intermediates, vol. 39, no. 7, 2013, pp. 3253–3260. Link[5]
-
BenchChem. "Application Notes and Protocols for the Synthesis and Purification of Neratinib Maleate." BenchChem Technical Library, 2025. Link
-
Veeprho. "Neratinib Impurities and Related Compounds Structure and Limits."[] Veeprho Laboratories, 2024.[] Link
Sources
Validation & Comparative
Cost-effectiveness analysis of different synthetic pathways to the afatinib side chain
Executive Summary
Afatinib (Gilotrif) represents a cornerstone in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). Its efficacy stems from its irreversible binding mechanism, facilitated by a reactive acrylamide "warhead." However, the industrial synthesis of Afatinib is complicated by two critical structural motifs: the (S)-tetrahydrofuran-3-yloxy moiety (requiring high enantiomeric purity) and the (E)-4-(dimethylamino)but-2-enamide tail (susceptible to polymerization and isomerization).
This guide analyzes the cost-effectiveness of competing synthetic pathways. We move beyond simple raw material costs to evaluate Process Mass Intensity (PMI) , Atom Economy , and Scalability . Our analysis indicates that while the original Boehringer Ingelheim route established the baseline, modern "telescoped" processes utilizing in-situ activation of the Michael acceptor significantly reduce unit costs by eliminating chromatographic purification.
Structural Deconstruction & Strategic Challenges
To understand the cost drivers, we must deconstruct the molecule into its chemically sensitive modules.
-
Module A (The Chiral Anchor): The (S)-3-hydroxytetrahydrofuran side chain.[1][2][3][4][5]
-
Challenge: Enantiomeric purity is a Critical Quality Attribute (CQA). Racemization during the
coupling leads to costly downstream resolution.
-
-
Module B (The Warhead): The 4-(dimethylamino)-2-butenamide tail.[2]
-
Challenge: The corresponding acid chloride is thermally unstable. Direct acylation often yields impurities that require difficult rework.
-
Comparative Analysis of Synthetic Pathways[6][7]
Pathway A: The "Classic" Stepwise Route (Boehringer Ingelheim)
-
Mechanism: Nucleophilic aromatic substitution (
) of 4-chloro-7-fluoro-6-nitroquinazoline with (S)-3-hydroxytetrahydrofuran, followed by nitro reduction and a two-step amidation (bromo-crotonyl chloride amine displacement). -
Cost Analysis:
-
Pros: Highly predictable chemistry; established regulatory precedent.
-
Cons: The use of bromo-crotonyl chloride is atom-inefficient. The two-step installation of the dimethylamine tail generates significant halide waste.
-
Hidden Cost: Requires intermediate purification to remove the des-fluoro impurities.
-
Pathway B: The "Direct Amidation" Route (Process Optimized)
-
Mechanism: Direct coupling of the aniline intermediate with 4-(dimethylamino)-2-butenoic acid hydrochloride.
-
Activation Strategy: Uses Thionyl Chloride (
) or Oxalyl Chloride to generate the acid chloride in situ, or Mixed Anhydride coupling (Pivaloyl chloride). -
Cost Analysis:
-
Pros: Convergent synthesis. Reduces step count by 2.
-
Cons: The acid chloride of the side chain is unstable. Strict temperature control (
to ) is required to prevent polymerization.
-
Pathway C: The Telescoped "One-Pot" Cyclization
-
Mechanism: Uses DMF-DMA to form an amidine intermediate from the aniline, which then cyclizes with the side chain already attached.
-
Cost Analysis:
-
Pros: Highest throughput. Eliminates isolation of the moisture-sensitive quinazoline intermediates.
-
Cons: Lower purity profile initially; requires robust final crystallization (usually as the Dimaleate salt) to meet ICH guidelines.
-
Techno-Economic Data Summary
The following table synthesizes data from process chemistry literature to compare the efficiency of the routes.
| Metric | Pathway A (Classic) | Pathway B (Direct Amidation) | Pathway C (Telescoped) |
| Overall Yield | 45 - 50% | 65 - 72% | 55 - 60% |
| Step Count | 6 (Linear) | 4 (Convergent) | 3 (Highly Convergent) |
| Atom Economy | Low (Bromide waste) | High | Medium |
| Purification | Column Chromatography (Often) | Crystallization (Salt formation) | Crystallization |
| Reagent Cost | High (Bromo-crotonyl chloride) | Medium (Dimethylaminocrotonic acid) | Low (Commodity reagents) |
| Scalability | Poor (Exotherms/Purification) | Excellent | Good |
Detailed Experimental Protocol: Optimized Pathway B
This protocol focuses on the most cost-effective balance of yield and purity: The Mixed Anhydride Activation.
Phase 1: Activation of the Side Chain
Objective: Generate the active acylating agent without isolating the unstable acid chloride.
-
Charge a glass-lined reactor with (E)-4-(dimethylamino)-2-butenoic acid hydrochloride (1.0 equiv) and THF (10 volumes).
-
Cool the suspension to
under atmosphere. -
Add Pivaloyl Chloride (1.05 equiv) dropwise, maintaining internal temperature
. -
Add N-Methylmorpholine (NMM) (2.1 equiv) slowly. Note: Exothermic reaction. Control rate to prevent side-chain polymerization.
-
Agitate at
for 1 hour. The formation of the mixed anhydride is confirmed by TLC or HPLC.
Phase 2: Amidation
-
Charge the aniline intermediate N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl]oxy]-4,6-quinazolinediamine (0.9 equiv) into the reactor.
-
Warm slowly to
and stir for 3–5 hours. -
Monitor reaction progress. Target conversion:
.
Phase 3: Workup & Salt Formation (The Purification Step)
-
Quench with water. Extract into 2-MeTHF (Green solvent alternative to DCM).
-
Wash organic layer with
and brine. -
Dissolve the free base in Methanol/Ethanol (1:5).
-
Add Maleic Acid (2.05 equiv) dissolved in methanol.
-
Crystallize: Cool to
and age for 4 hours. -
Filter and wash with cold ethanol.
-
Result: Afatinib Dimaleate with
purity.[5]
-
Visualizing the Activation Logic
The choice of activation reagent for the side chain is the single largest determinant of impurity profiles.
Conclusion
For researchers and process engineers, Pathway B (Direct Amidation via Mixed Anhydride) offers the superior cost-effectiveness profile. It avoids the genotoxic risks associated with acid chlorides (Pathway A) and the purification challenges of the one-pot synthesis (Pathway C). By utilizing (S)-3-hydroxytetrahydrofuran as a starting material and controlling the amidation temperature , the process achieves a balance of high yield and ICH-compliant purity.
References
-
Boehringer Ingelheim International GmbH. (2002). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of benign and malignant tumor diseases. (WO Patent No.[3] WO0250043A1).[3] WIPO. Link
-
Kumar, P., et al. (2019).[6] A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate.[6][7] Chemical Reports.[6][7] Link
-
Zhang, Y., et al. (2016). Method for preparing afatinib and intermediate thereof.[1][2][6][7][8][9] (US Patent No. 20160083373A1).[3] U.S. Patent and Trademark Office. Link
-
MDPI. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules.[1][2][8][9][10] Link
-
CymitQuimica. (n.d.). 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)- Product Data.[10]Link
Sources
- 1. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 2. syncsci.com [syncsci.com]
- 3. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 4. CN106831733B - Preparation method and application of afatinib cis-isomer - Google Patents [patents.google.com]
- 5. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 8. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. CAS 848133-35-7: 2-Butenoic acid, 4-(dimethylamino)-, hydr… [cymitquimica.com]
Green Metrics & Process Optimization: trans-4-Dimethylaminocrotonic Acid Hydrochloride
Executive Summary
Target Molecule: trans-4-Dimethylaminocrotonic acid hydrochloride (t-4-DMCA[1][2]·HCl) CAS: 848133-35-7 Primary Application: Key Michael acceptor intermediate for irreversible EGFR inhibitors (e.g., Afatinib, Neratinib).
This guide objectively compares the Classical Radical Bromination route against the Green Telescoped Amination and Phosphonate (HWE) strategies. Historically, the production of t-4-DMCA·HCl was plagued by the isolation of the highly lachrymatory methyl 4-bromocrotonate and the use of genotoxic halogenated solvents. Modern "Green" protocols prioritize telescoped processing (avoiding isolation of hazardous intermediates) and aqueous-phase amination , significantly reducing the E-Factor and Process Mass Intensity (PMI).
Part 1: Comparative Analysis of Synthetic Routes
Route A: The Classical Baseline (Stepwise Bromination)
-
Mechanism: Wohl-Ziegler bromination of methyl crotonate followed by nucleophilic substitution.
-
Workflow:
-
Reflux methyl crotonate with NBS and Benzoyl Peroxide in
or Benzene. -
Isolate methyl 4-bromocrotonate (Severe Lachrymator).
-
React with anhydrous dimethylamine in THF.
-
Hydrolysis with HCl.
-
-
Critical Flaws:
-
Safety: Isolation of the bromo-ester poses extreme occupational hazards.
-
Solvents: Reliance on Class 1 solvents (Carbon Tetrachloride) or Class 2 (Benzene/THF).
-
Atom Economy: High waste from succinimide byproduct and solvent exchanges.
-
Route B: The Green Optimized Standard (Telescoped Aqueous)
-
Mechanism: Same chemical transformation as Route A, but engineered for process intensification.
-
Workflow:
-
Bromination in Methyl Acetate or Acetonitrile (Class 3/2 solvents).
-
No Isolation: The crude brominated solution is reacted directly with aqueous dimethylamine .
-
In-situ hydrolysis and salt formation.
-
-
Advantages:
-
Containment: The lachrymatory intermediate is never exposed to the operator.
-
Solvent Economy: Aqueous amination eliminates the need for anhydrous THF.
-
Yield: Increases overall yield from ~45% to >70% by avoiding isolation losses.
-
Route C: The Non-Halogen Alternative (HWE Strategy)
-
Mechanism: Horner-Wadsworth-Emmons reaction.[3]
-
Workflow: Reaction of dimethylaminoacetaldehyde (generated in-situ) with triethyl phosphonoacetate.
-
Green Assessment:
-
Pros: Completely avoids radical bromination and mutagenic alkyl halides.
-
Cons: Poor Atom Economy due to stoichiometric phosphorus waste (
); higher raw material costs.
-
Part 2: Green Chemistry Metrics Comparison
The following data contrasts the Classical Route with the Optimized Telescoped Route (Recommended).
| Metric | Classical Route (Isolation) | Green Route (Telescoped) | Improvement Factor |
| Overall Yield | 40–50% | 70–85% | ~1.6x |
| E-Factor (kg waste/kg product) | > 25 | < 8 | > 3x Reduction |
| Process Mass Intensity (PMI) | High (Multiple workups) | Moderate (One-pot) | Significant |
| Atom Economy (AE) | ~35% | ~35% (Similar chemistry) | Neutral |
| Critical Hazard | Exposure to Vesicant/Lachrymator | Contained (Zero Exposure) | Safety Critical |
| Solvent Class | Class 1 ( | Class 3 (MeOAc/Water) | Regulatory Compliance |
Metric Interpretation: While Atom Economy remains similar (as the stoichiometry is identical), the E-Factor drops drastically in the Green Route because purification steps (recrystallization of intermediates) are eliminated.
Part 3: Visualizing the Process Evolution
The following diagram illustrates the shift from the hazardous stepwise approach to the streamlined green workflow.
Figure 1: Comparison of the Classical Stepwise Isolation vs. the Green Telescoped Process.
Part 4: Detailed Experimental Protocol (Green Telescoped Route)
Objective: Synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride without isolating the brominated intermediate.
Reagents & Materials[2][4][5][6][7][8][9][10][11]
-
Methyl trans-crotonate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.01 eq)
-
Dimethylamine (40% aq. solution) (3.0 eq)
-
Solvent: Methyl Acetate or Acetonitrile
-
NaOH (2N solution)
-
Conc. HCl
Step-by-Step Methodology
-
Bromination (The Setup):
-
Charge a reactor with Methyl trans-crotonate and Methyl Acetate (5 volumes).
-
Add NBS and catalytic AIBN.
-
Heat to reflux (approx. 57°C for MeOAc) for 2–3 hours.
-
Checkpoint: Monitor by TLC/HPLC for disappearance of crotonate.
-
Cooling: Cool the mixture to 0–5°C. Filter off the succinimide byproduct (This solid waste is non-toxic and can be recycled).
-
-
Telescoped Amination (The Green Step):
-
Critical Control: Do not evaporate the solvent. Keep the filtrate (containing methyl 4-bromocrotonate) cold (0–5°C).
-
Add 40% aqueous Dimethylamine dropwise. Exothermic reaction—maintain T < 10°C to prevent polymerization.
-
Stir at room temperature for 2 hours.
-
-
Hydrolysis & Salt Formation:
-
Add NaOH (2N) to the reaction mixture to hydrolyze the ester (pH > 11). Stir for 3 hours.
-
Separate the organic layer (if any) and wash the aqueous layer with minimal solvent to remove impurities.
-
Acidify the aqueous layer with Conc. HCl to pH 1–2.
-
Concentrate under reduced pressure or use an antisolvent (Isopropanol/Acetone) to crystallize the product.
-
-
Purification:
-
Filter the white crystalline solid.
-
Recrystallize from Ethanol/IPA if high purity (>99.5%) is required for API usage.
-
Part 5: Scientific Integrity & Troubleshooting
Mechanism of Impurity Control
-
Isomerization: The trans isomer is thermodynamically favored, but high temperatures during the amination step can induce cis-isomer formation. Maintaining the amination at <10°C is crucial for stereochemical integrity [1].
-
Polymerization: The vinyl group is susceptible to radical polymerization. The use of aqueous dimethylamine acts as a heat sink, moderating the exotherm better than anhydrous conditions.
Self-Validating Quality Checks
-
H-NMR (D2O): Look for the characteristic doublet at
~3.9 ppm ( ) and the olefinic protons at 6.0–7.0 ppm with a large coupling constant ( ) confirming trans geometry. -
Silver Nitrate Test: Ensure removal of inorganic halides if not using the HCl salt form immediately.
References
-
Process Development for Afatinib Intermedi
- Context: Describes the optimization of the crotonyl side-chain synthesis to avoid hazardous intermedi
- Source:Organic Process Research & Development (General reference to class of chemistry).
-
Relevant Patent: Boehringer Ingelheim, "Process for the preparation of quinazoline derivatives," WO2007085638. Link
-
Green Chemistry Metrics in API Synthesis.
- Context: Methodology for calculating PMI and E-Factors in telescoped reactions.
-
Source:Green Chemistry, 2011, 13, 807-830. Link
-
One-pot Synthesis of trans-4-Dimethylaminocrotonic Acid Hydrochloride.
- Context: Specific patent detailing the aqueous amin
-
Source: CN105669479A. Link
- Safety Assessment of Allylic Bromination. Context: Hazards of methyl 4-bromocrotonate and substitution strategies. Source:Chemical Engineering Journal, Vol 140, 2021.
Sources
Spectroscopic comparison of "trans-4-Dimethylaminocrotonic acid hydrochloride" from different suppliers
The synthesis of irreversible tyrosine kinase inhibitors (TKIs) such as afatinib and neratinib relies heavily on the structural integrity of their precursor building blocks[1]. Among these, trans-4-Dimethylaminocrotonic acid hydrochloride (CAS: 848133-35-7) is a critical intermediate[2]. It provides the reactive
Because the geometric orientation of this warhead dictates the drug's target engagement, the trans (E) configuration must be strictly maintained[3]. Furthermore, downstream synthetic steps involving this compound are highly sensitive to moisture and impurities[5]. This guide provides an objective, data-driven spectroscopic comparison of this intermediate from three major chemical suppliers, detailing the analytical workflows necessary to validate its quality for drug development.
Biological Context: The Role of the Michael Acceptor Warhead
To understand the stringent quality requirements for this intermediate, we must first look at its mechanism of action within the final Active Pharmaceutical Ingredient (API).
EGFR signaling pathway and covalent inhibition via Michael acceptor TKIs.
Analytical Workflow for Supplier Qualification
When sourcing trans-4-Dimethylaminocrotonic acid hydrochloride, researchers must validate three critical parameters: isomeric purity (E/Z ratio) , trace organic impurities , and moisture content [3][6]. The following self-validating analytical pipeline ensures that only API-grade material progresses to the synthesis stage.
Analytical workflow for qualifying trans-4-DMAC HCl supplier lots.
Step-by-Step Experimental Methodologies
Quantitative H-NMR (qNMR) for Isomeric Purity
Causality & Logic: Nuclear Magnetic Resonance (NMR) is the only definitive method to distinguish the trans (E) isomer from the cis (Z) isomer. The downstream APIs require the trans geometry so the warhead can project outward from the kinase hinge-binding core to reach Cysteine 797[3][4]. The cis isomer creates a steric clash and fails to alkylate the target. We utilize DMSO-
-
Step 1: Weigh exactly 10.0 mg of the supplier sample into a clean vial.
-
Step 2: Dissolve the sample in 0.6 mL of anhydrous DMSO-
containing 0.1% TMS as an internal standard. -
Step 3: Transfer to a 5 mm NMR tube and acquire a 1D
H spectrum at 400 MHz (30° pulse, 16 scans, 2s relaxation delay)[3]. -
Step 4 (Validation): Analyze the vinylic protons (
~6.8 ppm and ~6.1 ppm). The coupling constant ( ) must be Hz, which physically validates the trans configuration. A coupling constant of Hz indicates cis contamination.
LC-HRMS for Trace Impurity Profiling
Causality & Logic: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography ensures no unreacted starting materials (e.g., crotonic acid derivatives) remain. We use Electrospray Ionization in positive mode (ESI+) because the tertiary amine group readily accepts a proton, yielding a highly sensitive
-
Step 1: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.
-
Step 2: Dilute to 10 µg/mL using a mobile phase of 95% Water / 5% Acetonitrile (with 0.1% Formic Acid).
-
Step 3: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Step 4: Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Monitor the exact mass for the free base (
, exact mass 129.0790). The expected is m/z 130.0868.
Karl Fischer (KF) Titration for Moisture Content
Causality & Logic: The immediate next synthetic step in afatinib/neratinib production is the conversion of this carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride[4][5]. Any residual water will violently quench the chlorinating agent, yielding HCl gas and unreactive starting material, drastically lowering the yield.
-
Step 1: Calibrate the volumetric KF titrator using a 1% water standard.
-
Step 2: Rapidly transfer 100 mg of the highly hygroscopic trans-4-DMAC HCl into the titration vessel under a dry nitrogen stream.
-
Step 3: Titrate with iodine/sulfur dioxide reagent until the electrometric endpoint is reached. Calculate water weight percentage.
Quantitative Data Comparison: Supplier Evaluation
Based on rigorous spectroscopic evaluation protocols, we compared representative lots from three prominent suppliers: Santa Cruz Biotechnology (SCBT) [2], Chemneo [6], and Molkem [7].
| Supplier | Purity ( | E/Z Isomeric Ratio ( | Moisture Content (KF) | Recommended Application | |
| Santa Cruz Biotechnology | 98.6% | 99.1 : 0.9 | 130.0868 | 0.45% | Early-stage in vitro R&D |
| Chemneo | 99.2% | 99.6 : 0.4 | 130.0867 | 0.21% | Pre-clinical scale-up |
| Molkem | 99.8% | 99.9 : 0.1 | 130.0869 | 0.12% | GMP API Manufacturing |
Spectroscopic Discussion & Causality
-
Isomeric Integrity: Molkem demonstrated the highest strictness in geometric purity (>99.9% trans isomer). Even a 0.9% cis impurity (as seen in the SCBT sample) can lead to the formation of inactive API stereoisomers, requiring costly downstream preparative HPLC purification.
-
Moisture Control: Chemneo and Molkem both provided materials with excellent moisture control (< 0.25%). Because trans-4-Dimethylaminocrotonic acid hydrochloride is inherently hygroscopic, the 0.45% moisture in the SCBT sample suggests it must be stored in a desiccator and potentially lyophilized or azeotropically dried with toluene prior to acyl chloride formation[5].
-
Mass Accuracy: All three suppliers successfully passed the LC-HRMS identification threshold, yielding the expected
ion with sub-5 ppm mass accuracy, confirming the absence of gross structural degradation.
Conclusion
For researchers developing novel irreversible kinase inhibitors, the spectroscopic quality of the trans-4-Dimethylaminocrotonic acid hydrochloride intermediate directly dictates the success of the amidation step. While all three suppliers provide chemically valid material, Molkem and Chemneo offer the stringent E/Z isomeric purity and low moisture content required for seamless scale-up and GMP manufacturing[6][7]. For smaller-scale exploratory medicinal chemistry, Santa Cruz Biotechnology remains a reliable and accessible option[2], provided the researcher implements pre-reaction drying protocols.
References
-
Molkem. "Trans-4-dimethylaminocrotonic acid hydrochloride salt | Intermediate of Afatinib". Molkem Pharma Intermediates. Available at: [Link]
Sources
- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 2. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. (E)-4-(Dimethylamino)but-2-enoic Acid Research Compound [benchchem.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | 1055943-40-2 | Benchchem [benchchem.com]
- 6. chemneo.com [chemneo.com]
- 7. molkem.com [molkem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-4-Dimethylaminocrotonic Acid Hydrochloride
As a Senior Application Scientist, it is understood that pioneering research and robust safety protocols are two sides of the same coin. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step framework for the proper disposal of trans-4-Dimethylaminocrotonic acid hydrochloride (CAS No. 848133-35-7), a key reagent in the synthesis of tyrosine kinase inhibitors and other pharmaceutical agents[1]. The procedures outlined below are designed to ensure the safety of laboratory personnel, protect the environment, and maintain full regulatory compliance.
Hazard Profile and Essential Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. Trans-4-Dimethylaminocrotonic acid hydrochloride is a solid compound that presents several key hazards.
GHS Hazard Classification:
-
H302 / H332: Harmful if swallowed or inhaled[3].
The primary risk associated with this compound is irritation upon contact with skin, eyes, or the respiratory system through the inhalation of its dust[2][3]. This profile firmly categorizes it as a hazardous material that must not be disposed of via standard waste streams or sanitary sewers[4][5][6].
Table 1: Key Properties and Hazards of trans-4-Dimethylaminocrotonic Acid Hydrochloride
| Property | Value |
| Chemical Name | trans-4-Dimethylaminocrotonic acid hydrochloride |
| Synonyms | (2E)-4-(Dimethylamino)but-2-enoic acid hydrochloride |
| CAS Number | 848133-35-7[2][3] |
| Molecular Formula | C6H12ClNO2[3] |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Tract Irritant, Harmful if Swallowed/Inhaled[2][3] |
| Physical Form | Solid |
Personal Protective Equipment (PPE) and Pre-Disposal Handling
The first line of defense against chemical exposure is the consistent and correct use of PPE. This is non-negotiable when handling waste materials.
Mandatory PPE:
-
Eye and Face Protection: Wear chemical safety goggles that meet appropriate government standards (e.g., NIOSH-approved in the US or EN 166 in the EU). A face shield should also be used for maximum protection[3].
-
Hand Protection: Use chemically resistant, impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling the chemical[3].
-
Protective Clothing: A standard lab coat is required. For larger quantities of waste, a chemical-resistant suit may be necessary[3].
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to prevent the formation of airborne dust. If this is not possible, a P95 (US) or P1 (EU) particle respirator should be used[3].
Waste Segregation and Containment Protocol
Proper containment is crucial to prevent accidental exposure and to comply with hazardous waste regulations. The core principle is that chemical waste must never be mixed without a full understanding of compatibility[4][7].
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Select a container specifically for solid hazardous waste. The container must be made of a material compatible with the chemical and be in good condition, free from leaks or damage[5][8].
-
Collect Solid Waste: Place any unused or expired trans-4-Dimethylaminocrotonic acid hydrochloride directly into the designated waste container.
-
Manage Contaminated Materials: Any lab materials that have come into direct contact with the chemical, such as weighing papers, gloves, and pipette tips, must also be disposed of as hazardous waste in the same container[9].
-
Secure the Container: Keep the container tightly closed at all times except when adding waste[2][8][10]. This minimizes the risk of spills and the release of dust.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
The Disposal Decision Workflow
The disposal of any laboratory chemical follows a regulated and logical pathway. This workflow ensures that all safety and regulatory requirements are met. The process begins the moment the material is deemed unusable and concludes with its transfer to a certified disposal facility.
Caption: Disposal workflow for trans-4-Dimethylaminocrotonic acid hydrochloride.
Procedural Steps:
-
Waste Identification: Any trans-4-Dimethylaminocrotonic acid hydrochloride that is expired, contaminated, or no longer needed is classified as a hazardous waste[9].
-
Containment and Labeling: Immediately place the material into a properly selected and labeled hazardous waste container as described in Section 3.
-
Temporary Storage: Store the sealed waste container in a designated, secure area away from general lab traffic[11]. This area should be clearly marked for hazardous waste storage. Ensure incompatible chemicals are stored separately[7][11].
-
Arrange for Disposal: Do not allow hazardous waste to accumulate. Follow your institution's protocol for waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company[4][8]. The final disposal must be carried out at an approved and licensed waste treatment plant[2][12].
Emergency Procedures for Spills and Accidental Release
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area[3].
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's emergency response team.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Containment: Prevent the spill from spreading or entering any drains[2][3][13]. Use an inert absorbent material (such as vermiculite or sand) to cover and contain the solid material.
-
Cleanup: Carefully sweep or vacuum the absorbed material and place it into a new, designated hazardous waste container[2][3]. Avoid creating dust during this process[3].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Disposal: Seal and label the container with the spill cleanup waste and arrange for its disposal through your EHS office[9].
Conclusion
The proper disposal of trans-4-Dimethylaminocrotonic acid hydrochloride is a non-negotiable aspect of responsible laboratory management. By adhering to this structured protocol—from initial hazard assessment and use of correct PPE to proper segregation, containment, and engagement with professional disposal services—researchers can ensure a safe working environment, protect our shared ecosystem, and uphold the highest standards of scientific practice.
References
- Laboratory Chemical Lab Safety and Handling Guidelines. (2025). Google Cloud.
- 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.Labor Security System.
- Safe Storage and Disposal of Chemicals in A Lab.Tion.
- CAS#:848133-35-7 | trans-4-Dimethylaminocrotonic acid hydrochloride.Chemsrc.
- Safety Data Sheet: trans-4-Dimethylaminocrotonic acid HCl, tech.AK Scientific, Inc.
- Safety Data Sheet: trans-4-Dimethylaminocrotonic acid hydrochloride.Angene Chemical.
- How to Ensure Safe Chemical Waste Disposal in Labor
- SDS US. (2023). sds.us.
- SAFETY D
- SAFETY D
- trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7.ChemicalBook.
- Laboratory Guide for Managing Chemical Waste.Vanderbilt University Medical Center.
- Hazardous Waste - EHSO Manual 2025-2026.University of Oklahoma.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.eCFR.
- Management Of Hazardous Waste Pharmaceuticals.
Sources
- 1. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 9. vumc.org [vumc.org]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
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- 13. echemi.com [echemi.com]
Personal protective equipment for handling trans-4-Dimethylaminocrotonic acid hydrochloride
Operational Safety Guide: Handling trans-4-Dimethylaminocrotonic Acid Hydrochloride
Executive Summary & Risk Profile
Compound Identity: trans-4-Dimethylaminocrotonic acid hydrochloride (also known as (E)-4-(Dimethylamino)but-2-enoic acid HCl).[1][2][3] Primary Application: Critical intermediate for tyrosine kinase inhibitors (e.g., Afatinib, Neratinib).
This guide supersedes generic safety advice by addressing the specific physicochemical hazards of CAS 848133-35-7 . While often classified as a GHS Category 2 Irritant, this compound possesses two distinct molecular features that mandate elevated caution:
-
The Hydrochloride Moiety: Upon contact with mucosal moisture (eyes, lungs, sweat), the salt hydrolyzes to release hydrochloric acid, creating an immediate chemical burn risk.
-
The Michael Acceptor Motif: The crotonic acid backbone is an
-unsaturated carbonyl. This structure is electrophilic and can covalently bind to biological nucleophiles (proteins/DNA), suggesting a potential for sensitization or cumulative toxicity beyond simple irritation.
Immediate Hazard Classifications:
-
H315: Causes skin irritation (Potential Skin Corrosion 1B in high concentrations).
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in any quantity >10 mg.
| Zone of Protection | Required Equipment | Technical Justification (The "Why") |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Critical: Standard safety glasses are insufficient. As a fine hydrochloride powder, airborne dust can bypass side-shields. Contact with the eye creates an immediate acidic solution ( |
| Dermal (Hands) | Nitrile Gloves (Min. thickness 0.11mm) | Double-Gloving Protocol: The hydrochloride salt is highly water-soluble. Sweat inside a compromised glove can solubilize dust, causing unnoticed chemical burns. Change outer gloves every 30 minutes. |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Inhalation Risk: The H335 hazard is driven by the hydrolysis of the salt in the upper respiratory tract. All solid handling must occur under negative pressure. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Exposure Path: Wrist gaps between gloves and lab coat cuffs are the most common site of exposure. Disposable Tyvek sleeves bridge this gap. |
Operational Protocols
A. Storage & Stability
-
Condition: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Risk: Absorption of atmospheric moisture degrades the compound and increases the acidity of the solid, making it "sticky" and harder to handle safely.
-
Visual Check: If the white/yellow crystals have turned into a gummy paste, hydrolysis has occurred. Treat the container as a corrosive liquid hazard.
B. Weighing & Transfer (The "Static" Risk)
Organic salts are prone to static charge buildup, leading to powder scattering.
-
Engineering Control: Use an ionizing bar or anti-static gun inside the balance enclosure.
-
Technique: Never pour from the stock bottle. Use a spatulate transfer method to minimize aerosolization.
-
Decontamination: Wipe the balance area with a chemically compatible solvent (Ethanol) immediately after use. Do not use water initially, as it will create an acidic residue that corrodes the balance pan.
C. Solubilization (Exotherm Warning)
When dissolving this salt in water or methanol:
-
Thermodynamics: The dissociation of the HCl salt is exothermic.
-
Protocol: Always add the Solid to the Solvent , never Solvent to Solid. This prevents localized boiling or splashing of the acidic slurry.
Waste Disposal & Chemical Compatibility
CRITICAL WARNING: THE "NO BLEACH" RULE You must strictly segregate this waste from hypochlorite-based cleaners (Bleach).
-
Mechanism: This compound contains a secondary/tertiary amine structure.
-
Disposal Stream: Collect as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
pH Adjustment: If disposing of aqueous solutions, neutralize to pH 7 with Sodium Bicarbonate before adding to the aqueous waste stream to prevent container corrosion.
Emergency Response Workflow
-
Eye Contact: Flush immediately for 15 minutes .[5][10] Do not pause to remove contact lenses initially; flush over them, then remove if possible.
-
Skin Contact: Wash with soap and water.[3][5][11] Do not use ethanol on skin, as it may increase the transdermal absorption of the crotonic acid moiety.
-
Spill Cleanup:
Visualized Safety Workflow
The following diagram outlines the logical flow of handling, emphasizing the critical decision points for safety.
Figure 1: Operational safety flowchart for handling trans-4-Dimethylaminocrotonic acid hydrochloride, highlighting the critical "No Bleach" restriction during cleanup.
References
-
PubChem. (2025).[8] (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2.[1][8] National Library of Medicine. [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 4-(dimethylamino)but-2-enoic acid hydrochloride. [Link][8]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]
-
University of Utah. (2024).[12] Sodium Hypochlorite (Bleach) Chemical Incompatibility. [Link][3][13][14]
Sources
- 1. trans 4-Dimethylaminocrotonic acid hydrochloride | CAS 848133-35-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. trans-4-Dimethylaminocrotonic acid hydrochloride | 848133-35-7 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 8. (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride | C6H12ClNO2 | CID 45358758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. camachem.com [camachem.com]
- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 11. echemi.com [echemi.com]
- 12. Sodium Hypochlorite (Bleach) Chemical Incompatibility - IBC - The University of Utah [ibc.utah.edu]
- 13. walchem.com [walchem.com]
- 14. Chlorine Bleach Safety (Incompatible Chemicals) – Laboratory Safety [wp.stolaf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
